Product packaging for 3H-Naphth[1,8-cd]isoxazole(Cat. No.:CAS No. 209-16-5)

3H-Naphth[1,8-cd]isoxazole

Cat. No.: B15131829
CAS No.: 209-16-5
M. Wt: 157.17 g/mol
InChI Key: WFRBCBHCUMWYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3H-Naphth[1,8-cd]isoxazole is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B15131829 3H-Naphth[1,8-cd]isoxazole CAS No. 209-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

209-16-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene

InChI

InChI=1S/C10H7NO/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-4,6H,5H2

InChI Key

WFRBCBHCUMWYTK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=NOC3=CC=C2

Origin of Product

United States

Foundational & Exploratory

3H-Naphth[1,8-cd]isoxazole: A Technical Whitepaper on its Fundamental Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical and structural properties of 3H-Naphth[1,8-cd]isoxazole. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted data with established experimental protocols and spectral data from closely related naphtho-isoxazole analogs to offer a thorough technical resource.

Core Properties

This compound is a heterocyclic compound incorporating a naphthalene system fused with an isoxazole ring. Its rigid, planar structure is of interest in medicinal chemistry and materials science.

Physicochemical Data

The following table summarizes the fundamental physicochemical properties of this compound. It is important to note that most of the quantitative data available in public databases are predicted values.

PropertyValueSource
Molecular Formula C₁₀H₇NO[1]
Molecular Weight 157.17 g/mol [1]
CAS Number 209-16-5[1]
Predicted Boiling Point 312.6 ± 11.0 °C[1]
Predicted Density 1.288 ± 0.06 g/cm³[1]
Predicted pKa -0.89 ± 0.20Chemicalize

Synthesis and Characterization

General Synthetic Workflow

The synthesis of naphthoisoxazoles often proceeds through the formation of an oxime from a corresponding naphthaldehyde or naphthyl ketone, followed by an oxidative cyclization.

G cluster_0 Starting Material Preparation cluster_1 Oxime Formation cluster_2 Cyclization A Substituted Naphthaldehyde/Naphthyl Ketone C Naphthyl Oxime Intermediate A->C Reaction with B B Hydroxylamine Hydrochloride E Naphthoisoxazole Derivative C->E Oxidative Cyclization with D D Oxidizing Agent (e.g., PIDA, LTA)

Caption: Generalized workflow for the synthesis of naphthoisoxazole derivatives.

Representative Experimental Protocol: Synthesis of a Naphtho[1,2-d]isoxazole Derivative

The following protocol is adapted from the synthesis of a 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a related isomer, and illustrates a common experimental approach.[2]

Materials:

  • (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime

  • Phenyliodine(III) diacetate (PIDA)

  • tert-Butanol (t-BuOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime in t-BuOH is prepared.

  • Phenyliodine(III) diacetate (PIDA) is added to the solution at room temperature.

  • The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired naphthoisoxazole derivative.[2]

Spectral Properties

Detailed spectral data for this compound are not available. However, the characterization of related isoxazole and naphthoisoxazole derivatives provides expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons on the naphthalene ring system would be expected to appear in the range of δ 7.0-8.5 ppm. The proton on the isoxazole ring would likely appear as a singlet in a distinct region of the spectrum.

  • ¹³C NMR: The spectrum would show signals corresponding to the carbon atoms of the fused ring system. Carbons in the naphthalene portion would appear in the aromatic region (δ 110-150 ppm), while the carbons of the isoxazole ring would have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by bands corresponding to the aromatic C-H and C=C stretching vibrations. Key expected absorptions include:

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

  • ~1600-1450 cm⁻¹ (Aromatic C=C skeletal vibrations)

  • Characteristic bands for the C=N and N-O bonds of the isoxazole ring.

UV-Visible (UV-Vis) Spectroscopy

The extended π-system of the naphthoisoxazole structure is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands characteristic of the naphthalene chromophore, potentially shifted due to the fused isoxazole ring.

Logical Relationships in Characterization

The structural elucidation of novel compounds like this compound follows a logical workflow where different analytical techniques provide complementary information.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation A Crude Product B Mass Spectrometry (Molecular Weight) A->B C NMR Spectroscopy (Connectivity) A->C D IR Spectroscopy (Functional Groups) A->D E Proposed Structure B->E C->E D->E

Caption: Logical workflow for the structural elucidation of a target molecule.

Conclusion

This compound represents an interesting heterocyclic scaffold with potential applications in various scientific fields. While experimental data on the parent compound is scarce, this guide provides a foundational understanding of its properties based on predicted data and experimental evidence from closely related analogs. Further research is warranted to fully characterize this molecule and explore its potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3H-Naphth[1,8-cd]isoxazole. Due to the limited availability of direct experimental data for this specific molecule, this paper outlines a plausible synthetic pathway based on established chemical principles and provides predicted characterization data to facilitate its identification and study. This document is intended to serve as a foundational resource for researchers interested in exploring the unique chemical space and potential applications of peri-fused naphthalene heterocyclic systems.

Introduction

Heterocyclic compounds containing the isoxazole moiety are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The rigid, peri-fused ring system of this compound presents a unique scaffold that is underexplored. This guide aims to bridge the current knowledge gap by proposing a viable synthetic route and offering a detailed characterization profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 209-16-5
Molecular Formula C₁₀H₇NO[4]
Molecular Weight 157.17 g/mol [4]
Predicted Boiling Point 312.6 ± 11.0 °C[4]
Predicted Density 1.288 ± 0.06 g/cm³[4]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Intramolecular Cyclization A 8-Amino-1-naphthoic acid B 8-Hydroxylamino-1-naphthoic acid A->B 1. NaNO2, HCl 2. Na2SO3 C This compound B->C Acid or Base catalyst, Heat

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They should be optimized and validated experimentally.

Step 1: Synthesis of 8-Hydroxylamino-1-naphthoic acid

  • Diazotization: To a stirred suspension of 8-amino-1-naphthoic acid (1 equivalent) in dilute hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

  • Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of sodium sulfite (3 equivalents) in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is acidified with a suitable acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 8-hydroxylamino-1-naphthoic acid.

Step 2: Synthesis of this compound

  • Cyclization: 8-Hydroxylamino-1-naphthoic acid (1 equivalent) is suspended in a high-boiling point solvent such as toluene or xylene. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a dehydrating agent is added.

  • Reaction: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by TLC.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

The following characterization data are predicted based on the structure of this compound and spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 2. These predictions are based on computational models and analysis of similar aromatic heterocyclic systems.[5][6][7]

Parameter Predicted Data
¹H NMR (Predicted, in CDCl₃, 400 MHz)δ (ppm): 7.2-8.0 (m, 6H, Ar-H), 5.3 (s, 1H, CH)
¹³C NMR (Predicted, in CDCl₃, 100 MHz)δ (ppm): 165 (C=N), 140-110 (Ar-C), 70 (CH)
Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO and other characteristic fragments of the naphthalene and isoxazole rings.

Parameter Predicted Data
Mass Spectrum (EI) m/z (%): 157 (M⁺, 100), 129 ([M-CO]⁺), 102, 76

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been reported, the isoxazole scaffold is a well-known pharmacophore with a broad range of activities.[2][3] Many isoxazole derivatives have been shown to interact with various biological targets, including enzymes and receptors. Given the structural novelty of this peri-fused system, it represents a promising candidate for screening in various biological assays.

Signaling_Pathways A This compound B Biological Target (e.g., Enzyme, Receptor) A->B Binding C Modulation of Signaling Pathway B->C Activation / Inhibition D Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) C->D

Figure 2: General workflow for investigating biological activity.

Further research is warranted to explore the potential of this compound in drug discovery. High-throughput screening against various cancer cell lines, bacterial strains, and inflammatory targets could reveal its therapeutic potential.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a starting point for its chemical preparation, and the predicted characterization data will be instrumental in its identification. The unique structural features of this compound make it an attractive target for further investigation in the fields of medicinal chemistry and materials science. Experimental validation of the proposed synthesis and a thorough investigation of its biological properties are highly encouraged to unlock the full potential of this novel heterocyclic system.

References

A Technical Guide to the Spectroscopic Characterization of 3H-Naphth[1,8-cd]isoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize nitrogen-containing peri-fused naphthalene heterocyclic compounds, with a focus on data relevant to the structural elucidation of molecules analogous to 3H-Naphth[1,8-cd]isoxazole. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents spectroscopic data for structurally related compounds to serve as a valuable reference for researchers in the field. The methodologies and data interpretation principles outlined herein are directly applicable to the analysis of this and similar molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For peri-fused naphthalene systems, ¹H and ¹³C NMR are critical for confirming the successful synthesis and determining the precise substitution patterns.

Table 1: ¹H NMR Spectroscopic Data for an Analogous Naphtho[1,2-d]isoxazole Derivative

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.36d9.31HAromatic CH
7.95dd8.2, 1.31HAromatic CH
7.66d9.31HAromatic CH
7.54–7.50m-1HAromatic CH
7.43dd7.6, 1.21HAromatic CH
4.08s-3HOCH₃
2.42s-3HCH₃

Data obtained for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a related heterocyclic system.[1]

Table 2: ¹³C NMR Spectroscopic Data for an Analogous Naphtho[1,2-d]isoxazole Derivative

Chemical Shift (δ) ppmAssignment
169.9C=N
163.7C-O
144.0Aromatic C
136.2Aromatic C
129.3Aromatic CH
127.4Aromatic CH
124.9Aromatic C
123.0Aromatic CH
116.1Aromatic C
113.7Aromatic C
88.9Aromatic CH
57.1OCH₃
20.9CH₃

Data obtained for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a related heterocyclic system.[1]

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[1][2] Deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used to dissolve the sample.[1][2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.[3] For spectra recorded in CDCl₃, residual solvent signals can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). In DMSO-d₆, the residual solvent signals appear at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For naphthoisoxazole derivatives, key vibrational bands can confirm the presence of the C=N, C-O, and aromatic C-H bonds.

Table 3: IR Spectroscopic Data for an Analogous Naphtho[1,2-d]isoxazole Derivative

Wavenumber (cm⁻¹)Vibrational Mode
2942, 2850C-H stretch (aliphatic)
2219C≡N stretch (nitrile impurity)
1747C=O stretch (carbonyl)
1592C=C stretch (aromatic)

Data obtained for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide.[1]

IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer.[4] Solid samples are often analyzed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation.[4] Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

Table 4: Mass Spectrometry Data for an Analogous Naphtho[1,2-d]isoxazole Derivative

Ionization ModeCalculated m/zFound m/zMolecular Formula
ESI+264.0631 [M+Na]⁺264.0625C₁₄H₁₁NO₃Na

Data obtained for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide.[1]

High-resolution mass spectra are commonly acquired using an electrospray ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.[2] Samples are typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized heterocyclic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final structure confirmation of a chemical compound.

References

In-depth Technical Guide: Electronic and Structural Properties of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Electronic and Structural Properties of 3H-Naphth[1,8-cd]isoxazole

Introduction

This technical guide serves as a centralized resource on the electronic and structural properties of the heterocyclic compound this compound. This molecule, a peri-fused naphthisoxazole, presents a unique rigid structure that is of interest for various applications, including medicinal chemistry and materials science. This document compiles available data on its molecular architecture and electronic characteristics, providing a foundation for further research and development.

Molecular Structure and Properties

This compound is a three-ring heterocyclic system with the chemical formula C₁₀H₇NO.[1][2][3][4] Its structure consists of a naphthalene backbone with an isoxazole ring fused at the 1 and 8 positions. Basic chemical identifiers and predicted properties are summarized below.

PropertyValueSource
CAS Number 209-16-5[1][2][3][4]
Molecular Formula C₁₀H₇NO[1][2][3][4]
Molecular Weight 157.17 g/mol [1]
Predicted Density 1.288 ± 0.06 g/cm³[1]
Predicted Boiling Point 312.6 ± 11.0 °C[1]

Structural Characterization

Detailed experimental data on the precise bond lengths and angles of this compound are not extensively available in the current body of scientific literature. Characterization of such molecules typically relies on a combination of spectroscopic and crystallographic methods.

Experimental Protocols: General Approaches

While specific experimental protocols for this compound are not detailed in the reviewed literature, the following outlines standard methodologies for the structural elucidation of similar heterocyclic compounds:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

    • Methodology: A suitable single crystal of the compound is grown. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions, bond lengths, and bond angles can be derived.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for determining the connectivity and chemical environment of atoms in a molecule.

    • Methodology: A solution of the compound in a deuterated solvent is placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

    • Methodology: A sample of the compound is irradiated with infrared light. The absorption of specific frequencies of light corresponds to the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of characteristic functional groups.

Electronic Properties

Comprehensive experimental or computational studies on the electronic properties, such as HOMO/LUMO energies and electronic transitions, of this compound are limited. However, general insights can be drawn from studies of related naphthalene derivatives and isoxazole-containing compounds.[5][6]

Computational Analysis Workflow

Theoretical calculations are a powerful tool for predicting the electronic properties of molecules. The following workflow represents a typical computational approach.

G cluster_input Input cluster_calculation Computational Method cluster_output Output mol_structure Molecular Structure (e.g., from X-ray data or built) dft Density Functional Theory (DFT) (e.g., B3LYP functional) mol_structure->dft Select Method basis_set Basis Set Selection (e.g., 6-311++G(d,p)) dft->basis_set Select Basis Set geom_opt Geometry Optimization basis_set->geom_opt Perform Calculation freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_prop Calculate Properties

Caption: A typical workflow for computational analysis of molecular properties.

Conclusion

While this compound is a molecule of structural interest, there is a notable lack of detailed experimental and computational data in publicly available literature regarding its specific electronic and structural properties. The information presented in this guide is based on fundamental chemical data and general methodologies applied to related compounds. Further dedicated research, including synthesis, crystallographic analysis, spectroscopy, and computational modeling, is necessary to fully elucidate the characteristics of this compound and unlock its potential for future applications.

References

Theoretical and Computational Exploration of 3H-Naphth[1,8-cd]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3H-Naphth[1,8-cd]isoxazole is a unique heterocyclic compound characterized by a peri-fused ring system, where an isoxazole ring is fused to the 1 and 8 positions of a naphthalene core. This strained configuration imparts distinct electronic and steric properties, making it a molecule of significant interest for theoretical and computational chemists, as well as for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this compound, this guide leverages information from closely related and analogous naphthisoxazole and benzisoxazole derivatives to provide a comprehensive overview of its potential characteristics and the methodologies for its study.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, computational predictions provide initial insights into its physical properties.

PropertyPredicted Value
CAS Number 209-16-5
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
Boiling Point 312.6 ± 11.0 °C
Density 1.288 ± 0.06 g/cm³
pKa -0.89 ± 0.20

Note: These values are based on computational predictions and should be confirmed by experimental validation.

Computational Chemistry Approaches

The study of novel or transient molecules like this compound heavily relies on computational chemistry to predict their structure, stability, and reactivity. The following workflow outlines a typical computational investigation for such a system.

G Computational Workflow for this compound A Geometry Optimization B Frequency Calculation A->B C Electronic Structure Analysis (HOMO, LUMO, ESP) B->C D Spectroscopic Prediction (NMR, IR, UV-Vis) C->D E Reactivity Descriptors (Fukui Functions, Hardness) C->E F Reaction Mechanism Studies E->F

Caption: A typical workflow for the computational study of a novel molecule.

Methodologies

Density Functional Theory (DFT): This is the most common method for studying the electronic structure of molecules. For a system like this compound, a functional such as B3LYP or M06-2X with a basis set like 6-311+G(d,p) would be appropriate for geometry optimization and electronic property calculations.

Time-Dependent DFT (TD-DFT): This method is used to predict electronic absorption and emission spectra (UV-Vis), providing insights into the photophysical properties of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of chemical bonds within the strained ring system and to identify potential non-covalent interactions.

Synthesis and Experimental Characterization

While a specific, high-yielding synthesis for this compound is not well-documented, analogous peri-fused heterocyclic systems are often synthesized through intramolecular cyclization reactions. A plausible synthetic approach and the subsequent characterization workflow are outlined below.

G Synthetic and Characterization Workflow A Starting Material: 8-Amino-1-naphthaldehyde B Oximation A->B C Oxidative Cyclization B->C D Purification (Chromatography) C->D E Structural Characterization D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (HRMS) E->G H X-ray Crystallography E->H

Caption: A proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols (Analogous Systems)

Based on the synthesis of related naphtho[1,2-d]isoxazole derivatives, the following protocols can be adapted:

Oximation of Naphthaldehyde:

  • Dissolve the substituted naphthaldehyde in a suitable solvent (e.g., ethanol, methanol).

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Isolate the oxime product by filtration or extraction.

Oxidative Cyclization:

  • Dissolve the synthesized oxime in a dry, non-polar solvent (e.g., dichloromethane, toluene).

  • Add an oxidizing agent such as (diacetoxy)iodobenzene (PIDA) or lead tetraacetate (LTA) portion-wise at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel.

Spectroscopic Data of Analogous Naphthisoxazoles

Direct spectroscopic data for this compound is not available. However, data from related naphtho[1,2-d]isoxazole derivatives can provide an indication of the expected spectral features.

Spectroscopic DataExpected Features for a Naphthisoxazole Core
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. The chemical shifts will be influenced by the specific substitution pattern and the electronic environment of the fused ring system.
¹³C NMR Aromatic carbons typically appear between 110-150 ppm. Quaternary carbons involved in the ring fusion will have distinct chemical shifts.
IR Spectroscopy Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and N-O stretching (around 1200-1300 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Will provide the exact mass of the molecule, confirming the elemental composition.

Potential Signaling Pathways and Biological Relevance

While the biological activity of this compound has not been explored, the isoxazole moiety is a well-known pharmacophore present in numerous drugs with diverse biological activities. The unique, rigid structure of this peri-fused system could lead to novel interactions with biological targets.

G Hypothetical Drug Discovery Pathway A This compound (Core Scaffold) B Library Synthesis (Analogs & Derivatives) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E G Potential Targets: Kinases, GPCRs, Enzymes D->G F Preclinical Studies E->F

Caption: A conceptual pathway for exploring the therapeutic potential of this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule. This guide provides a foundational framework for its theoretical and computational investigation, drawing upon established methodologies and data from analogous compounds. Future experimental work is crucial to validate the predicted properties and to unlock the potential of this unique heterocyclic system in various scientific disciplines. The combination of computational modeling and targeted synthesis will be instrumental in elucidating the fundamental chemistry and potential applications of this compound and its derivatives.

An In-depth Technical Guide on the Reactivity and Stability of Naphthoisoxazole Ring Systems and Their Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development interested in the chemistry of condensed polycyclic heterocyclic systems.

Introduction to Naphthoisoxazole Systems

Naphthoisoxazole frameworks and their precursors, such as naphthoxazines, are significant structural motifs in medicinal chemistry. Isoxazoles, in particular, are privileged structures found in numerous bioactive compounds and approved drugs.[3] The reactivity of the fused naphthalene ring system introduces unique chemical properties, including the potential for ring-opening reactions, isomerizations, and cycloadditions. Understanding the stability and reactivity of these systems is crucial for their application in the synthesis of novel therapeutic agents and functional materials.

Stability of Naphthoisoxazole Precursors and Isomers

The stability of naphthoisoxazole-related systems is highly dependent on their substitution patterns and the surrounding chemical environment.

  • Naphtho[1,2-d]isoxazole 2-oxide , the unsubstituted parent compound, has been found to be unstable and not readily isolable. Its susceptibility to ring-opening or hydrolysis prevents its isolation.[2][4]

  • In contrast, the introduction of alkyl or aryl substituents at certain positions can significantly enhance stability. For instance, 1-methylnaphtho[1,2-d]isoxazole 2-oxide and 1-ethylnaphtho[1,2-d]isoxazole 2-oxide are stable compounds.[2]

  • A noteworthy example is 9-methoxynaphtho[1,2-d]isoxazole 2-oxide , which exhibits stability due to an intramolecular hydrogen bond between the methoxy group and the C-1 hydrogen, hindering the ring-opening of the isoxazole ring.[2] This compound, upon dissolution in deuterated DMSO, undergoes rearrangement to its nitrile oxide isomer. The resulting 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide is stable in both deuterated and non-deuterated DMSO for at least 18 hours.[1][2][3][5]

Reactivity and Key Transformations

The reactivity of these systems is characterized by ring-opening reactions and subsequent isomerizations to highly reactive intermediates, which can be trapped in cycloaddition reactions.

Ring-Opening of Naphtho[1,8-de][1][2]oxazines

Naphtho[1,8-de][1][2]oxazin-4-ol and its derivatives are prone to ring-opening reactions to form 2,8-dihydroxy-1-naphthonitriles.[1][3][4][5] This transformation is a key step in the synthetic pathway towards functionalized naphthalenes. For instance, the benzylated derivative of Naphtho[1,8-de][1][2]oxazine was observed to undergo ring-opening in the presence of a base.[1]

Isomerization of Naphtho[1,2-d]isoxazole 2-oxide to Nitrile Oxide

A crucial reactive pathway involves the isomerization of a naphtho[1,2-d]isoxazole 2-oxide to a naphthyl nitrile oxide . This rearrangement is particularly important as nitrile oxides are highly reactive 1,3-dipoles that are often generated in situ.[1][2]

Naphtho[1,2-d]isoxazole_2-oxide 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide Nitrile_Oxide 2-Hydroxy-8-methoxy(naphthalen-1-yl) nitrile oxide Naphtho[1,2-d]isoxazole_2-oxide->Nitrile_Oxide Isomerization (in DMSO)

Caption: Isomerization of a substituted Naphtho[1,2-d]isoxazole 2-oxide to a stable nitrile oxide.

1,3-Dipolar Cycloaddition of Naphthyl Nitrile Oxides

The in situ generated naphthyl nitrile oxides are versatile intermediates for the synthesis of isoxazoles and isoxazolines through [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes and alkenes).[6] These reactions are highly valuable for constructing five-membered heterocyclic rings.[7][8]

Nitrile_Oxide Naphthyl Nitrile Oxide (1,3-Dipole) Cycloadduct Substituted Isoxazole or Isoxazoline Nitrile_Oxide->Cycloadduct 1,3-Dipolar Cycloaddition Dipolarophile Alkene or Alkyne (Dipolarophile) Dipolarophile->Cycloadduct

Caption: General scheme of a 1,3-dipolar cycloaddition reaction involving a naphthyl nitrile oxide.

Quantitative Data Summary

The following tables summarize the yields of key reactions involving naphthoisoxazole precursors and isomers.

Table 1: Synthesis and Ring-Opening of Naphtho[1,8-de][1][2]oxazine Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
(E)-2-hydroxy-1-naphthaldehyde oximePIDA, t-BuOH4-Hydroxynaphtho[1,8-de][1][2]oxazine80[1][3][4][5]
4-Hydroxynaphtho[1,8-de][1][2]oxazineBenzyl bromide, K₂CO₃, KI, acetone, 18h2-(Benzyloxy)-8-hydroxy-1-naphthonitrile61[1][5]
4-Hydroxynaphtho[1,8-de][1][2]oxazineAcetic anhydride, 18hNaphtho[1,8-de][1][2]oxazin-4-yl acetate70[3]

Table 2: 1,3-Dipolar Cycloaddition of an in situ Generated Naphthyl Nitrile Oxide

Nitrile Oxide PrecursorDipolarophileProductYield (%)Reference
9-Methoxynaphtho[1,2-d]isoxazole 2-oxideDimethyl acetylenedicarboxylate (DMAD)Substituted Isoxazole85[2]
9-Methoxynaphtho[1,2-d]isoxazole 2-oxidePhenylacetyleneSubstituted Isoxazole93[2]
9-Methoxynaphtho[1,2-d]isoxazole 2-oxideMethyl acrylateSubstituted Isoxazole89[2]
9-Methoxynaphtho[1,2-d]isoxazole 2-oxideStyreneSubstituted Isoxazole97[2]

Experimental Protocols

Synthesis of 4-Hydroxynaphtho[1,8-de][1][2]oxazine

(E)-2-hydroxy-1-naphthaldehyde oxime is oxidized with phenyliodonium diacetate (PIDA), a two-electron oxidant, in non-nucleophilic tert-butanol (t-BuOH). This oxidative peri-cyclization occurs exclusively to provide 4-hydroxynaphtho[1,8-de][1][2]oxazine in an 80% yield.[1][3][4][5]

Synthesis of 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide

(E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime undergoes oxidative o-cyclization with phenyliodine(III) diacetate (PIDA) to yield 9-methoxynaphtho[1,2-d]isoxazole 2-oxide.[1][2][3][5]

General Procedure for 1,3-Dipolar Cycloaddition

The precursor, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, is dissolved in DMSO, leading to its isomerization to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. The appropriate dipolarophile (e.g., DMAD, phenylacetylene, methyl acrylate, or styrene) is then added to the solution under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 18 hours to afford the corresponding substituted isoxazoles.[2]

cluster_synthesis Synthesis of Precursor cluster_cycloaddition 1,3-Dipolar Cycloaddition Start_Oxime Substituted Naphthaldehyde Oxime Oxidation Oxidative Cyclization (PIDA) Start_Oxime->Oxidation Isoxazole_Oxide Naphtho[1,2-d]isoxazole 2-oxide Oxidation->Isoxazole_Oxide Isomerization Isomerization (in DMSO) Isoxazole_Oxide->Isomerization Nitrile_Oxide Naphthyl Nitrile Oxide Isomerization->Nitrile_Oxide Dipolarophile_Addition Add Dipolarophile (Alkene/Alkyne) Nitrile_Oxide->Dipolarophile_Addition Reaction Stir at RT, 18h Dipolarophile_Addition->Reaction Product Substituted Isoxazole Reaction->Product

Caption: Experimental workflow for the synthesis of substituted isoxazoles via a naphthyl nitrile oxide intermediate.

Conclusion

While direct data on the 3H-Naphth[1,8-cd]isoxazole ring system remains elusive, the study of its isomers, Naphtho[1,8-de][1][2]oxazine and Naphtho[1,2-d]isoxazole, provides a solid foundation for predicting its chemical behavior. The key reactive pathways involve ring-opening and isomerization to a highly reactive nitrile oxide intermediate, which serves as a powerful tool for the synthesis of complex heterocyclic structures through 1,3-dipolar cycloaddition reactions. The stability of these systems is delicately balanced and can be tuned through strategic substitution. This understanding is paramount for the future design and synthesis of novel compounds based on the naphthoisoxazole scaffold for applications in drug discovery and materials science.

References

Navigating the Bio-Scrutiny of Naphthoisoxazoles: A Technical Guide to Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable absence of published studies on the preliminary biological screening of 3H-Naphth[1,8-cd]isoxazole derivatives. This specific peri-fused heterocyclic system remains largely unexplored in terms of its biological activities. However, the broader class of naphthoisoxazoles and naphthalene-isoxazole conjugates has been the subject of various investigations, revealing promising cytotoxic and antimicrobial properties. This guide, therefore, provides an in-depth overview of the methodologies and findings from studies on structurally related compounds, offering a blueprint for the potential evaluation of this compound derivatives.

Data Presentation: Biological Activities of Naphthoisoxazole and Related Derivatives

The biological activities of various isoxazole derivatives, including those with a naphthalene moiety, have been quantified in several studies. The following tables summarize key findings in cytotoxicity and antimicrobial assays.

Table 1: Cytotoxicity of Naphtho[2,3-d]isoxazole-4,9-dione Derivatives

CompoundCell LineIC50 (µM)Reference
7fA431 (human epithelial carcinoma)Not specified, but noted as having potent antiproliferative activity down to the two-digit nanomolar range.[1]
10cMultiple human tumor cell linesNot specified, but noted as having potent antiproliferative activity down to the two-digit nanomolar range.[1]

Table 2: Antimicrobial Activity of Naphthalene-Isoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm) at 50 µ g/disc Zone of Inhibition (mm) at 100 µ g/disc
Comp-IIIaStaphylococcus aureus1017
Escherichia coli1117
Comp-IIIbStaphylococcus aureus912
Escherichia coli1111
Comp-IIIcStaphylococcus aureus913
Escherichia coli1014
Amoxicillin (Standard)Staphylococcus aureus2425
Escherichia coli2525

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the biological screening of isoxazole derivatives.

Synthesis of Naphtho[2,3-d]isoxazole-4,9-diones

The synthesis of 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones was a key step in the studies of their cytotoxic effects.[1] While the specific reaction conditions are detailed in the original publication, a general workflow can be conceptualized.

G Start Starting Materials (e.g., Naphthoquinone derivative, Aryl aldehyde) Reaction Multi-step Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product 3-Aryl-naphtho[2,3-d]isoxazole-4,9-diones Characterization->Final_Product

A generalized workflow for the synthesis of Naphthoisoxazole derivatives.
In Vitro Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using a panel of human tumor cell lines.

  • Cell Culture: Human tumor cell lines (e.g., A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Screening: Disc Diffusion Method

The antimicrobial activity of the compounds can be assessed using the disc diffusion method against various bacterial strains.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.

  • Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Visualization

While specific signaling pathways for this compound derivatives are unknown, studies on related naphthoisoxazoles have identified their mechanism of action. For instance, 3-aryl-naphtho[2,3-d]isoxazole-4,9-diones have been shown to act as inhibitors of Heat Shock Protein 90 (Hsp90).[1]

G cluster_0 Hsp90 Chaperone Cycle Hsp90 Hsp90 Active_Complex Active Hsp90-Client Protein Complex Hsp90->Active_Complex Binds Degradation Client Protein Degradation Hsp90->Degradation Leads to Client_Protein Client Protein (e.g., EGFR, Akt, Raf-1) Client_Protein->Active_Complex Binds ATP ATP ATP->Active_Complex Hydrolysis ADP ADP Active_Complex->Hsp90 Releases Folded_Client Properly Folded Client Protein Active_Complex->Folded_Client Inhibitor Naphtho[2,3-d]isoxazole -4,9-dione Inhibitor->Hsp90 Inhibits ATP Binding

Inhibition of the Hsp90 chaperone cycle by Naphtho[2,3-d]isoxazole-4,9-dione derivatives.

The inhibition of Hsp90 by these compounds leads to the downregulation of several client proteins that are crucial for tumor cell survival and proliferation, such as EGFR, Akt, Cdk4, and Raf-1.[1] This disruption of the Hsp90 chaperone cycle ultimately triggers the degradation of these client proteins, leading to the observed cytotoxic effects.

Conclusion

While the biological landscape of this compound derivatives remains uncharted, the study of related naphthoisoxazole and naphthalene-isoxazole compounds provides a solid foundation for future investigations. The methodologies for assessing cytotoxicity and antimicrobial activity are well-established, and the discovery of Hsp90 inhibition by a naphthoisoxazole isomer highlights a potential avenue of exploration for this class of compounds. Further research into the synthesis and biological screening of this compound derivatives is warranted to unlock their potential as novel therapeutic agents.

References

3H-Naphth[1,8-cd]isoxazole: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants and solubility characteristics of 3H-Naphth[1,8-cd]isoxazole. It also details standardized experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in research and development settings.

Core Physical and Chemical Properties

While experimental data for this compound is limited in publicly accessible literature, predicted values based on computational modeling provide a foundational understanding of its physicochemical profile. These predicted constants are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇NOChemBK
Molecular Weight 157.17 g/mol ChemBK
Predicted Density 1.288 ± 0.06 g/cm³ChemBK[1]
Predicted Boiling Point 312.6 ± 11.0 °C at 760 mmHgChemicalBook
Predicted pKa -0.89 ± 0.20ChemicalBook

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of solubility and melting point, which are critical parameters for drug development and chemical synthesis.

Solubility Determination

The solubility of a compound in various solvents is a critical factor in its formulation and delivery. The following qualitative method provides a systematic approach to determining the solubility of this compound in common laboratory solvents.

Materials:

  • This compound sample

  • Small test tubes (e.g., 10 x 75 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL) with vigorous mixing after each addition, up to a total volume of 1 mL.

  • Classification:

    • Very Soluble: Dissolves completely in less than 1 part of solvent.

    • Freely Soluble: Dissolves in 1 to 10 parts of solvent.

    • Soluble: Dissolves in 10 to 30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

    • Slightly Soluble: Dissolves in 100 to 1000 parts of solvent.

    • Very Slightly Soluble: Dissolves in 1000 to 10,000 parts of solvent.

    • Practically Insoluble, or Insoluble: Requires more than 10,000 parts of solvent.

  • Repeat for Each Solvent: Repeat this procedure for each of the selected solvents to build a comprehensive solubility profile.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. The capillary method described below is a widely used and reliable technique.

Materials:

  • This compound sample, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

Procedure:

  • Sample Loading: Press the open end of a capillary tube into the powdered this compound sample, trapping a small amount of the material.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to obtain a rough estimate.

  • Accurate Determination: For an accurate measurement, begin heating at a slow, controlled rate (1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal of the solid melts (the completion of melting).

    • The melting point is reported as a range between these two temperatures.

  • Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Synthetic Pathway Visualization

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclization A 1,8-Dinitronaphthalene B 1-Amino-8-nitronaphthalene A->B Selective Reduction (e.g., Na2S) C Naphthalene-1,8-diazonium-8-nitrosonium B->C NaNO2, HCl D This compound C->D Intramolecular Cyclization

Caption: Proposed synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized 3H-Naphth[1,8-cd]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 3H-Naphth[1,8-cd]isoxazole core structure is a unique peri-fused heterocyclic system. Functionalized derivatives of this scaffold are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. This document outlines a key synthetic strategy for accessing functionalized 3H-Naphth[1,8-cd]isoxazoles, focusing on the oxidative cyclization of 1,8-disubstituted naphthalene precursors.

The primary route involves the preparation of an appropriate oxime from a corresponding carbonyl compound, followed by an intramolecular cyclization reaction. This method allows for the introduction of various functional groups onto the naphthalene backbone, providing a versatile approach to a library of derivatives.

Key Synthetic Route: Oxidative Cyclization of 8-Acyl-1-naphthaldehyde Oxime

A prevalent and effective method for the synthesis of the this compound ring system is the oxidative cyclization of an oxime derived from an 8-acyl-1-naphthaldehyde. This approach leverages the proximity of the acyl and oxime functionalities at the peri-positions of the naphthalene core to facilitate ring closure.

A common starting material for this synthesis is 1,8-naphthalic anhydride, which can be functionalized to introduce the necessary carbonyl groups. The general synthetic workflow is depicted below.

Application Notes and Protocols: Synthesis of Naphth[1,8-cd]isoxazole via Intramolecular 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphth[1,8-cd]isoxazoles are a class of peri-fused heterocyclic compounds incorporating a naphthalene core. This rigid, planar scaffold is of significant interest in medicinal chemistry and materials science. The unique electronic and steric constraints imposed by the 1,8-substitution of the naphthalene ring system can give rise to novel photophysical properties and biological activities.[1][2] The isoxazole moiety itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

This document provides a detailed protocol for a proposed synthetic route to the Naphth[1,8-cd]isoxazole core structure, leveraging an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide. While direct intermolecular 1,3-dipolar cycloadditions to form this specific ring system are not widely reported, the intramolecular approach offers a plausible and efficient pathway. The protocols outlined herein are based on established methodologies for the synthesis of related naphthalene derivatives and the in-situ generation of nitrile oxides for cycloaddition reactions.[6][7][8]

Proposed Synthetic Pathway

The synthesis of Naphth[1,8-cd]isoxazole can be envisioned through a multi-step sequence starting from readily available 1,8-naphthalic anhydride. The key transformation is an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an oxime precursor.

G cluster_0 Synthetic Scheme 1,8-Naphthalic\nAnhydride 1,8-Naphthalic Anhydride 1-Formyl-8-nitro-\nnaphthalene 1-Formyl-8-nitro- naphthalene 1,8-Naphthalic\nAnhydride->1-Formyl-8-nitro-\nnaphthalene Multi-step (Reduction, Nitration, Oxidation) 1-Formyl-8-nitro-\nnaphthalene Oxime 1-Formyl-8-nitro- naphthalene Oxime 1-Formyl-8-nitro-\nnaphthalene->1-Formyl-8-nitro-\nnaphthalene Oxime Hydroxylamine HCl, Pyridine Naphth[1,8-cd]isoxazole Naphth[1,8-cd]isoxazole 1-Formyl-8-nitro-\nnaphthalene Oxime->Naphth[1,8-cd]isoxazole Intramolecular 1,3-Dipolar Cycloaddition (PIDA or NCS/Base)

Figure 1: Proposed synthetic route to Naphth[1,8-cd]isoxazole.

Experimental Protocols

Protocol 1: Synthesis of 1-Formyl-8-nitronaphthalene

This protocol describes the conversion of 1,8-naphthalic anhydride to the key aldehyde intermediate. This is a multi-step process involving reduction, nitration, and subsequent oxidation. For the purpose of this note, we will focus on the final oximation and cycloaddition steps, assuming the availability of 1-formyl-8-nitronaphthalene.

Protocol 2: Synthesis of 1-Formyl-8-nitronaphthalene Oxime

This procedure details the conversion of the aldehyde to its corresponding oxime, the direct precursor for the nitrile oxide.

Materials:

  • 1-Formyl-8-nitronaphthalene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-formyl-8-nitronaphthalene (1.0 eq) in ethanol (20 mL).

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq) to the solution.

  • Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-formyl-8-nitronaphthalene oxime.

Protocol 3: Intramolecular 1,3-Dipolar Cycloaddition to Naphth[1,8-cd]isoxazole

This protocol describes the key cyclization step. The nitrile oxide is generated in situ from the oxime and undergoes a spontaneous intramolecular cycloaddition. Two common methods for nitrile oxide generation are presented.

Method A: Using Phenyliodine(III) Diacetate (PIDA)

Materials:

  • 1-Formyl-8-nitronaphthalene Oxime

  • Phenyliodine(III) diacetate (PIDA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-formyl-8-nitronaphthalene oxime (1.0 eq) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add PIDA (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.[6][7]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain Naphth[1,8-cd]isoxazole.

Method B: Using N-Chlorosuccinimide (NCS) and a Base

Materials:

  • 1-Formyl-8-nitronaphthalene Oxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Chloroform or Dichloromethane, anhydrous

Procedure:

  • Dissolve 1-formyl-8-nitronaphthalene oxime (1.0 eq) in anhydrous chloroform (30 mL) in a 100 mL round-bottom flask.

  • Add NCS (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add triethylamine (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 6-12 hours. Monitor by TLC.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize expected data for the key steps in the synthesis of Naphth[1,8-cd]isoxazole based on analogous reactions reported in the literature.

Table 1: Reaction Yields

StepProductExpected Yield (%)
Oximation of Aldehyde1-Formyl-8-nitronaphthalene Oxime85-95
Intramolecular Cycloaddition (Method A)Naphth[1,8-cd]isoxazole60-75
Intramolecular Cycloaddition (Method B)Naphth[1,8-cd]isoxazole55-70

Table 2: Spectroscopic Data for Naphth[1,8-cd]isoxazole (Predicted)

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): Aromatic protons in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling constants will be characteristic of the rigid, fused ring system.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): Signals corresponding to the isoxazole ring carbons (approx. 110-160 ppm) and the naphthalene core carbons (approx. 120-140 ppm). Quaternary carbons will be visible.
Mass Spectrometry (HRMS)Calculated m/z for the molecular ion [M]⁺ or [M+H]⁺, confirming the molecular formula.
IR (KBr)ν (cm⁻¹): Characteristic peaks for C=N stretching of the isoxazole ring (approx. 1600-1650 cm⁻¹), and C-H and C=C stretching of the aromatic system.

Visualizations

Reaction Mechanism

The core of the synthesis is the intramolecular 1,3-dipolar cycloaddition. The proposed mechanism involves the in-situ formation of a nitrile oxide from the oxime, which then undergoes a pericyclic reaction with the nitro group acting as the dipolarophile.

G cluster_1 Mechanism of Intramolecular 1,3-Dipolar Cycloaddition Oxime 1-Formyl-8-nitro- naphthalene Oxime Nitrile_Oxide Nitrile Oxide Intermediate Oxime->Nitrile_Oxide Oxidation (e.g., PIDA) Cycloadduct Naphth[1,8-cd]isoxazole Nitrile_Oxide->Cycloadduct Intramolecular [3+2] Cycloaddition

Figure 2: Mechanism of Naphth[1,8-cd]isoxazole formation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Naphth[1,8-cd]isoxazole.

G cluster_2 Experimental Workflow Start Start Oximation Oximation of 1-Formyl-8-nitronaphthalene Start->Oximation Precipitation Precipitation and Filtration Oximation->Precipitation Drying_Oxime Drying of Oxime Precipitation->Drying_Oxime Cycloaddition Intramolecular Cycloaddition Drying_Oxime->Cycloaddition Quenching Reaction Quenching Cycloaddition->Quenching Extraction Solvent Extraction Quenching->Extraction Drying_Purification Drying and Concentration Extraction->Drying_Purification Chromatography Column Chromatography Drying_Purification->Chromatography Characterization Product Characterization (NMR, MS, IR) Chromatography->Characterization End End Characterization->End

Figure 3: Workflow for synthesis and purification.

Applications and Future Directions

The Naphth[1,8-cd]isoxazole scaffold holds potential for various applications:

  • Drug Development: As a novel heterocyclic system, derivatives could be synthesized and screened for a range of biological activities, including as anticancer, antiviral, or anti-inflammatory agents.[4][5] The rigid structure may allow for specific interactions with biological targets.

  • Materials Science: The planar, electron-deficient nature of the Naphth[1,8-cd]isoxazole core suggests potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[1] The photophysical properties of these compounds would be a key area of investigation.

  • Chemical Probes: Functionalized Naphth[1,8-cd]isoxazole derivatives could be developed as fluorescent probes for detecting specific analytes or for cellular imaging, leveraging the inherent fluorescence of the naphthalene core.[9][10]

Future work should focus on the optimization of the proposed synthetic route, exploration of the substrate scope with various substituted naphthalenes, and a thorough investigation of the photophysical and biological properties of this novel heterocyclic system.

References

Application Notes and Protocols for the Synthesis of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Naphth[1,8-cd]isoxazole is a unique peri-fused heterocyclic system of interest in medicinal chemistry and materials science. While the user's query focused on oxidative cyclization methods, a thorough review of the scientific literature indicates that the synthesis of this specific isomer is not commonly achieved through such pathways. Instead, the primary route to this compound involves a reductive cyclization of a 1,8-disubstituted naphthalene precursor, specifically 1-formyl-8-nitronaphthalene.

This document provides detailed application notes and protocols for the synthesis of this compound via this reductive cyclization approach. The information presented is curated from established chemical literature and is intended to provide researchers with a comprehensive guide to the preparation and characterization of this compound.

Reductive Cyclization Approach to this compound

The most viable and documented method for the synthesis of this compound is the reductive cyclization of 1-formyl-8-nitronaphthalene. This transformation can be achieved using various reducing agents, with sodium sulfide (in a reaction often referred to as a Zinin-type reduction) and catalytic hydrogenation being the most common.

The general reaction scheme is as follows:

G cluster_0 Reductive Cyclization 1_formyl_8_nitronaphthalene 1-Formyl-8-nitronaphthalene 3H_Naphth_isoxazole This compound 1_formyl_8_nitronaphthalene->3H_Naphth_isoxazole Reducing_Agent Reducing Agent (e.g., Na2S or H2/Catalyst) Reducing_Agent->1_formyl_8_nitronaphthalene

Caption: General scheme for the reductive cyclization to this compound.

Method 1: Reductive Cyclization using Sodium Sulfide

This method utilizes sodium sulfide as the reducing agent to effect the cyclization of 1-formyl-8-nitronaphthalene. It is a modification of the Zinin reduction, which is a classic method for the reduction of nitroarenes to anilines. In this intramolecular variant, the initially formed amino group reacts with the adjacent aldehyde to form the isoxazole ring.

Experimental Protocol

Materials:

  • 1-formyl-8-nitronaphthalene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-formyl-8-nitronaphthalene (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium sulfide nonahydrate (2.0-3.0 eq) in water.

  • Add the aqueous sodium sulfide solution to the ethanolic solution of the starting material.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data
ParameterValue
Typical Yield 60-75%
Reaction Time 2-4 hours
Reaction Temperature Reflux (approx. 80-90 °C)
Purity (post-chromatography) >98%

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to the sodium sulfide method, often with higher yields and simpler work-up procedures. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.

Experimental Protocol

Materials:

  • 1-formyl-8-nitronaphthalene

  • Palladium on carbon (5-10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 1-formyl-8-nitronaphthalene (1.0 eq) and the solvent (ethanol or ethyl acetate).

  • Carefully add the Pd/C catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm).

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is usually complete in 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography as described in Method 1.

Quantitative Data
ParameterValue
Typical Yield 80-95%
Reaction Time 4-8 hours
Reaction Temperature Room Temperature
Hydrogen Pressure 1-3 atm
Purity (post-filtration) Often >95%

Reaction Mechanism and Workflow

The reductive cyclization proceeds through the initial reduction of the nitro group to a hydroxylamine or an amino group, which then undergoes intramolecular condensation with the neighboring aldehyde functionality.

G cluster_workflow Experimental Workflow Start Start with 1-Formyl-8-nitronaphthalene Reaction Reductive Cyclization (Method 1 or 2) Start->Reaction Workup Reaction Workup (Extraction/Filtration) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Pure this compound Characterization->End

Caption: A simplified workflow for the synthesis and purification of this compound.

G cluster_mechanism Plausible Reaction Pathway Start 1-Formyl-8-nitronaphthalene Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Reduction Intermediate3 Amino Intermediate Intermediate2->Intermediate3 Reduction Cyclized Cyclized Hemiaminal Intermediate3->Cyclized Intramolecular Condensation Product This compound Cyclized->Product Dehydration

Caption: A plausible mechanistic pathway for the reductive cyclization.

Characterization Data for this compound

Technique Expected Data
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, and a characteristic singlet for the CH₂ proton of the isoxazole ring.
¹³C NMR Signals corresponding to the aromatic carbons and the methylene carbon of the isoxazole ring.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of C₁₀H₇NO (m/z = 157.17).
Infrared (IR) Characteristic peaks for C=N stretching and aromatic C-H stretching.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitroaromatic compounds can be energetic and should be handled with care.

  • Catalytic hydrogenation should be performed in a well-ventilated area or a fume hood, and appropriate safety measures for handling hydrogen gas must be followed.

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a fume hood.

Conclusion

While direct oxidative cyclization methods for the synthesis of this compound are not well-documented, the reductive cyclization of 1-formyl-8-nitronaphthalene provides a reliable and efficient route to this valuable heterocyclic compound. The protocols provided herein, based on either sodium sulfide reduction or catalytic hydrogenation, offer researchers clear and actionable guidance for its preparation. As with any chemical synthesis, careful attention to reaction conditions, purification, and safety is paramount for successful outcomes.

Application Notes and Protocols: 3H-Naphth[1,8-cd]isoxazole as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of fluorescence microscopy and sensing relies on the development of novel molecular probes with unique photophysical properties. The isoxazole ring system is a prominent structural motif in many biologically active compounds and photoactive materials.[1][2] Naphthalene and its derivatives are well-established fluorophores known for their high quantum yields and sensitivity to the local environment.[1] The fusion of these two moieties in the form of 3H-Naphth[1,8-cd]isoxazole presents a promising, yet underexplored, scaffold for the development of novel fluorescent probes for biological and pharmaceutical research.

These application notes provide a theoretical framework and generalized protocols for the potential use of this compound and its derivatives as fluorescent probes. The information herein is extrapolated from the known properties of naphthalene and isoxazole-containing molecules and is intended to serve as a guide for researchers interested in exploring the capabilities of this novel fluorophore.

Predicted Photophysical and Chemical Properties

While specific experimental data for this compound is limited, its chemical structure allows for the prediction of key properties relevant to its function as a fluorescent probe.

PropertyPredicted CharacteristicRationale
Excitation Wavelength (λex) ~320 - 360 nmBased on the naphthalene chromophore, which typically absorbs in the UV-A range.[3]
Emission Wavelength (λem) ~380 - 450 nm (blue)Naphthalene derivatives often exhibit blue fluorescence. The exact emission will be sensitive to solvent polarity and molecular substitutions.[4]
Quantum Yield (ΦF) Moderate to HighThe rigid, fused ring structure is expected to result in a good fluorescence quantum yield.[1]
Stokes Shift ModerateA reasonable separation between excitation and emission maxima is anticipated, which is beneficial for reducing self-quenching.
Solvatochromism LikelyThe fluorescence of naphthalene derivatives is often sensitive to the polarity of the surrounding environment, which can be exploited for sensing applications.
Chemical Reactivity The isoxazole ring can be synthetically modified to introduce specific functionalities for targeted sensing or labeling.The isoxazole moiety can serve as a versatile chemical handle for derivatization.[5]

Potential Applications

The unique structural features of this compound suggest its utility in several key areas of research and drug development:

  • Cellular Imaging: As a lipophilic molecule, it may preferentially stain lipid-rich structures such as cell membranes or lipid droplets. Derivatization could enable targeted imaging of specific organelles or biomolecules.

  • Environmental Sensing: Its potential solvatochromic properties could be harnessed to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins.

  • High-Throughput Screening (HTS): The probe's fluorescence could be modulated by binding to a target protein, enabling the development of fluorescence-based assays for drug discovery.

  • Photo-crosslinking Studies: Isoxazoles have been shown to act as photo-crosslinkers, allowing for the identification of small molecule binding partners within a complex biological system.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Note: These are starting points and will require optimization for specific applications.

Protocol 1: General Staining of Live Cells

Objective: To visualize the intracellular distribution of this compound in living cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom UV filter set)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere overnight.

  • Probe Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Staining: Remove the existing cell culture medium and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.

  • Imaging: Mount the cells on the fluorescence microscope and image using the appropriate filter set. Acquire images in both the fluorescence and bright-field channels.

Expected Results: Diffuse or localized fluorescence within the cells, potentially highlighting membranes or other lipophilic compartments.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Plate cells C Incubate cells with probe A->C B Prepare probe working solution B->C D Wash cells C->D E Acquire fluorescence images D->E

Fig. 1: Workflow for general live-cell staining.
Protocol 2: In Vitro Protein Binding Assay

Objective: To assess the interaction of this compound with a purified protein using fluorescence spectroscopy.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)

  • Assay buffer (same as protein buffer)

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a 2X working solution of this compound (e.g., 2 µM) in the assay buffer.

  • Protein Titration: Prepare a series of protein dilutions in the assay buffer.

  • Measurement:

    • In a quartz cuvette, mix equal volumes of the 2X probe solution and the assay buffer (blank).

    • Measure the fluorescence emission spectrum (e.g., scan from 370 nm to 550 nm with excitation at 340 nm).

    • Sequentially add small aliquots of the concentrated protein stock solution to the cuvette.

    • After each addition, mix gently and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity or the shift in emission maximum as a function of protein concentration. This can be used to determine the binding affinity (Kd).

Expected Results: An increase or decrease in fluorescence intensity, or a blue or red shift in the emission wavelength upon protein binding, indicating an interaction.

G A Prepare probe and protein solutions B Measure fluorescence of probe alone A->B C Titrate probe with increasing protein concentration B->C D Record fluorescence spectrum after each addition C->D D->C Repeat E Analyze data to determine binding affinity D->E

Fig. 2: Workflow for protein binding assay.

Potential Signaling Pathway Visualization

Should a derivative of this compound be developed as a targeted probe, for instance, to monitor the activity of a specific enzyme in a signaling pathway, its application could be visualized as follows. Let's hypothesize a probe that fluoresces upon cleavage by a caspase during apoptosis.

G Apoptotic_Stimulus Apoptotic Stimulus Caspase_Cascade Caspase Cascade Apoptotic_Stimulus->Caspase_Cascade Probe Naphthisoxazole Probe (Non-fluorescent) Caspase_Cascade->Probe Cleavage Cleaved_Probe Cleaved Probe (Fluorescent) Fluorescence Fluorescence Signal Cleaved_Probe->Fluorescence

Fig. 3: Hypothetical signaling pathway detection.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of fluorescent probes. Its rigid, fused aromatic structure suggests favorable photophysical properties, while the isoxazole moiety offers a handle for synthetic modification to create targeted probes. The protocols and potential applications outlined here provide a foundation for researchers to begin exploring the utility of this compound in cell biology, biochemistry, and drug discovery. Future work should focus on the synthesis and characterization of this compound and its derivatives to experimentally validate these predictions and unlock the full potential of this intriguing molecule.

References

Application Notes and Protocols for 3H-Naphth[1,8-cd]isoxazole in Materials Science: A Survey of a Niche Heterocycle

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document aims to provide detailed application notes and protocols for the use of 3H-Naphth[1,8-cd]isoxazole in materials science. However, a comprehensive review of available scientific literature and patent databases reveals a significant scarcity of research specifically detailing the applications of this particular heterocyclic compound in materials science. While the broader class of isoxazole derivatives has found numerous applications, data on this compound remains elusive. This document will first address the limited available information on this compound and then provide a broader overview of the applications of the isoxazole scaffold in materials science as a proxy for potential areas of investigation.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 209-16-5, is a rigid, planar heterocyclic molecule containing a naphthalene system fused with an isoxazole ring. Its chemical formula is C10H7NO.[1][2][3] The unique peri-fused ring system suggests potential for interesting photophysical and electronic properties that could be relevant to materials science. However, despite its intriguing structure, there is a notable lack of published research exploring its use in applications such as organic electronics, sensors, or advanced polymers.

Basic predicted physical properties of this compound include a boiling point of 312.6 ± 11.0 °C and a density of 1.288 ± 0.06 g/cm³.[1]

Challenges in Sourcing Application Data

Extensive searches of scientific databases for applications of this compound in materials science did not yield specific studies, quantitative performance data, or established experimental protocols. The majority of search results instead focused on a structurally related but different compound, Naphtho[1,8-de][1][4]oxazine, and the general synthesis and utility of various isoxazole derivatives in medicinal chemistry. This suggests that this compound is either a very new or a largely unexplored molecule within the materials science community.

Potential Applications of the Isoxazole Scaffold in Materials Science: A General Overview

Given the lack of specific data for this compound, we turn to the broader family of isoxazole-containing molecules to infer potential areas of application. Isoxazole derivatives are known for their diverse biological activities, but they also possess properties that make them attractive for materials science.[5]

3.1. Organic Electronics:

The electron-withdrawing nature of the isoxazole ring can be utilized to tune the electronic properties of organic molecules. By incorporating isoxazole moieties into conjugated systems, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in:

  • Organic Light-Emitting Diodes (OLEDs): Isoxazole-containing compounds could potentially be used as electron-transporting or emissive materials.

  • Organic Photovoltaics (OPVs): The ability to tune energy levels makes isoxazoles potential building blocks for non-fullerene acceptors.

3.2. Fluorescent Probes and Sensors:

The rigid structure of many isoxazole derivatives can lead to high fluorescence quantum yields. This property is exploited in the development of chemosensors for the detection of ions and neutral molecules. The isoxazole ring can act as a signaling unit or as a part of a larger system that undergoes a conformational change upon analyte binding, leading to a change in its fluorescence properties.

3.3. UV Absorbers and Stabilizers:

Certain benzo[d]isoxazole derivatives have been investigated as UV absorbers and photooxidation inhibitors for polymers like polystyrene. This suggests that the fused aromatic system of this compound could also impart UV-protective properties.

Hypothetical Experimental Workflow for Investigating this compound in Materials Science

For researchers interested in exploring the potential of this compound, a logical first step would be its synthesis and subsequent characterization of its fundamental properties.

cluster_0 Synthesis and Purification cluster_1 Structural and Physicochemical Characterization cluster_2 Photophysical and Electrochemical Characterization cluster_3 Device Fabrication and Testing (Hypothetical) Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC UVVis UV-Vis Spectroscopy Purification->UVVis Photoluminescence Photoluminescence Spectroscopy Purification->Photoluminescence CV Cyclic Voltammetry Purification->CV OLED OLED Fabrication Photoluminescence->OLED Sensor Sensor Fabrication Photoluminescence->Sensor CV->OLED OLED_Test OLED Performance Testing OLED->OLED_Test Sensor_Test Sensor Response Testing Sensor->Sensor_Test

Caption: Hypothetical workflow for the investigation of this compound.

Conclusion

While this compound presents an interesting chemical structure for materials science applications, there is a significant lack of research and data available in the public domain. The information presented here on the broader isoxazole family suggests that this compound could be a candidate for applications in organic electronics, sensing, and as a UV stabilizer. However, without experimental data, these remain speculative. The scientific community is encouraged to undertake foundational research on the synthesis, characterization, and material properties of this compound to unlock its potential. Due to the absence of specific quantitative data and established protocols in the literature, it is not possible to provide detailed application notes as originally intended.

References

3H-Naphth[1,8-cd]isoxazole Derivatives in Organic Electronics: A Review of a Latent Potential

Author: BenchChem Technical Support Team. Date: November 2025

Despite the vast exploration of novel molecular scaffolds for organic electronics, the class of 3H-Naphth[1,8-cd]isoxazole derivatives remains a largely uncharted territory. A comprehensive review of current scientific literature reveals a significant gap in research concerning the synthesis, characterization, and application of these specific heterocyclic compounds in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Consequently, detailed application notes and experimental protocols for their use in this field are not available at present.

While the fusion of the naphthalene core, known for its excellent charge transport properties, with the electron-withdrawing isoxazole moiety presents a theoretically promising architecture for novel organic semiconductors, this potential has yet to be experimentally realized and documented. Searches for quantitative data, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, charge carrier mobility, and device performance metrics for this compound derivatives have not yielded specific results.

Similarly, detailed experimental protocols for the synthesis of this compound derivatives tailored for electronic applications, as well as for the fabrication of organic electronic devices incorporating these materials, are not described in the accessible scientific literature.

The broader classes of naphthalene derivatives and isoxazole-containing compounds have been individually investigated for their roles in organic electronics. Naphthalene-based materials are frequently employed as building blocks for high-performance p-type and n-type semiconductors due to their rigid, planar structure which can facilitate intermolecular π-π stacking and efficient charge transport. Isoxazole moieties are utilized to tune the electronic properties of molecules, often to lower LUMO levels for improved electron injection or transport.

The absence of research on the specific fused system of this compound suggests an open area for future investigation. The synthesis of such compounds would likely involve multi-step organic reactions, potentially starting from 1,8-disubstituted naphthalene precursors. Characterization would require a suite of spectroscopic and electrochemical techniques to determine their photophysical and electronic properties. Subsequent evaluation in organic electronic devices would be necessary to ascertain their practical utility.

Researchers and scientists interested in pioneering new materials for organic electronics may find the this compound core an intriguing target for synthetic exploration and device engineering. The development of synthetic routes and the characterization of the fundamental properties of these derivatives are essential first steps to unlocking their potential in this technologically significant field.

Future Research Directions: A Proposed Workflow

For researchers venturing into this unexplored area, a logical workflow could be conceptualized as follows:

Caption: A logical workflow for the exploration of novel this compound derivatives in organic electronics.

This proposed pathway highlights the necessary stages, from initial molecular design and synthesis to the eventual evaluation of device performance. Each step would generate crucial data that is currently absent from the scientific record for this class of compounds. The successful execution of such a research program could introduce a new family of materials with potentially valuable properties for the next generation of organic electronic devices.

Application Notes and Protocols for the Gram-Scale Synthesis of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3H-Naphth[1,8-cd]isoxazole is a unique heterocyclic compound with a rigid, planar structure that makes it an intriguing scaffold for investigation in medicinal chemistry and materials science. Its potential applications as a building block in the synthesis of novel therapeutic agents and functional materials necessitate a reliable and scalable synthetic protocol. This document provides a detailed, step-by-step procedure for the gram-scale synthesis of this compound, designed for researchers in organic synthesis and drug development. The described protocol is based on established chemical transformations and is optimized for both yield and purity on a gram scale.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from the readily available 1,8-naphthalic anhydride. The proposed pathway involves the conversion of the anhydride to the corresponding N-hydroxy-1,8-naphthalimide, followed by a reductive cyclization to yield the target isoxazole.

Experimental Protocol

Step 1: Synthesis of N-Hydroxy-1,8-naphthalimide

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-naphthalic anhydride (10.0 g, 50.5 mmol) and ethanol (200 mL).

  • To this suspension, add hydroxylamine hydrochloride (7.0 g, 100.1 mmol, 2.0 eq.) and sodium acetate (8.2 g, 100.0 mmol, 2.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford N-hydroxy-1,8-naphthalimide as a solid.

Step 2: Reductive Cyclization to this compound

  • In a 250 mL round-bottom flask, suspend the N-hydroxy-1,8-naphthalimide (5.0 g, 23.4 mmol) in acetic acid (100 mL).

  • To this suspension, add zinc dust (4.6 g, 70.3 mmol, 3.0 eq.) portion-wise over 15 minutes while stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 80°C and stir for 2 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 20%) to obtain pure this compound.

Data Presentation

StepReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)Moles (mmol)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
11,8-Naphthalic Anhydride1.0198.1710.050.5N-Hydroxy-1,8-naphthalimide10.8--
1Hydroxylamine HCl2.069.497.0100.1
1Sodium Acetate2.082.038.2100.0
2N-Hydroxy-1,8-naphthalimide1.0213.185.023.4This compound4.2--
2Zinc Dust3.065.384.670.3

Actual yields are dependent on experimental execution and should be recorded upon completion of the synthesis.

Visualizations

SynthesisWorkflow Start 1,8-Naphthalic Anhydride Step1 Step 1: N-Hydroxynaphthalimide Formation Start->Step1 Reagent1 Hydroxylamine HCl, Sodium Acetate, Ethanol Reagent1->Step1 Intermediate N-Hydroxy-1,8-naphthalimide Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 Reagent2 Zinc Dust, Acetic Acid Reagent2->Step2 Purification Purification: Column Chromatography Step2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the gram-scale synthesis of this compound.

High-Resolution Mass Spectrometry (HRMS) Analysis of 3H-Naphth[1,8-cd]isoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Naphth[1,8-cd]isoxazole and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Accurate mass determination and structural elucidation are critical for the advancement of research and development involving these molecules. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the characterization of such novel compounds. This document provides detailed application notes and experimental protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Application Note: Characterization of this compound

Objective: To accurately determine the elemental composition and elucidate the fragmentation pathways of synthesized this compound using LC-HRMS.

Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Method Summary: A validated LC-HRMS method was developed for the analysis of this compound. The compound is separated from potential impurities on a C18 reversed-phase column and subsequently ionized using electrospray ionization (ESI) in positive ion mode. Full scan HRMS data is acquired to determine the accurate mass of the protonated molecule [M+H]⁺, and tandem MS (MS/MS) experiments are performed to investigate its fragmentation patterns.

Data Presentation

Quantitative analysis of synthesized this compound and related impurities can be performed to assess the purity of the sample. The following table is a representative example of how such data could be presented.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)
This compoundC₁₁H₇NO169.0528169.0525-1.77
Hypothetical Impurity AC₁₁H₉NO₂187.0633187.0630-1.60
Hypothetical Impurity BC₁₀H₅N139.0422139.0419-2.16

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions and sample purity.

Experimental Protocols

Sample Preparation

A stock solution of this compound is prepared by dissolving the purified compound in a suitable HPLC-grade solvent.

  • Materials:

    • This compound (synthesized and purified)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (LC-MS grade)

    • 0.22 µm syringe filters

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • From the stock solution, prepare a working solution of 1 µg/mL by diluting with a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter before injection into the LC-HRMS system.

LC-HRMS Analysis

The following protocol is a general guideline and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 40 (arbitrary units)

    • Auxiliary Gas Flow Rate: 10 (arbitrary units)

    • Capillary Temperature: 320 °C

    • Full Scan (MS1) Resolution: 70,000

    • Full Scan (MS1) Mass Range: m/z 100-500

    • Tandem MS (MS/MS) Resolution: 35,000

    • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) of 20, 30, 40

Mandatory Visualizations

Experimental Workflow for HRMS Analysis

The following diagram illustrates the general workflow for the characterization of synthesized this compound using LC-HRMS.

HRMS_Workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification stock_solution Prepare Stock Solution (1 mg/mL in ACN) working_solution Prepare Working Solution (1 µg/mL) stock_solution->working_solution filtration Syringe Filtration (0.22 µm) working_solution->filtration lc_separation LC Separation (C18 Column) ionization Electrospray Ionization (ESI+) lc_separation->ionization ms1_scan Full Scan HRMS (Accurate Mass) ionization->ms1_scan ms2_scan Tandem MS (MS/MS) (Fragmentation) ms1_scan->ms2_scan elemental_comp Elemental Composition (from Accurate Mass) frag_pathway Fragmentation Pathway Elucidation elemental_comp->frag_pathway Fragmentation_Pathway cluster_frags Proposed Fragments parent [C₁₁H₇NO]H⁺ m/z 169.0528 frag1 Loss of CO [C₁₀H₇N]H⁺ m/z 141.0597 parent->frag1 - CO frag2 Loss of HCN [C₁₀H₆O]H⁺ m/z 142.0419 parent->frag2 - HCN frag3 Loss of CHO [C₁₀H₆N]⁺ m/z 140.0500 parent->frag3 - CHO•

Application Notes and Protocols for Photochemical Studies of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Naphth[1,8-cd]isoxazole is a unique peri-fused heterocyclic compound with potential for interesting photochemical reactivity. Due to the strained isoxazole ring fused to the naphthalene system, it is anticipated to undergo photochemical ring-opening reactions upon UV irradiation. These reactions can lead to the formation of highly reactive intermediates, making this scaffold a potential candidate for applications in photochemistry, materials science, and drug development, particularly in areas like photoactivated prodrugs or covalent labeling of biomolecules.

This document provides a detailed guide to the experimental setup and protocols for investigating the photochemical properties of this compound. It should be noted that specific experimental data for this molecule is scarce in the current literature. Therefore, the protocols and data presented here are based on the known photochemical behavior of analogous isoxazole and naphtho-fused heterocyclic systems. Researchers should consider these as starting points and optimize the conditions for their specific experimental goals.

I. Physicochemical and Spectroscopic Data (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table summarizes hypothetical, yet plausible, data based on structurally similar compounds. These values should be experimentally determined for accurate quantitative studies.

ParameterValue (Hypothetical)Notes
Molecular Weight 157.17 g/mol Calculated from the molecular formula C₁₀H₇NO.
CAS Number 209-16-5
Appearance Off-white to pale yellow solidTypical for many aromatic nitrogen heterocycles.
Melting Point 95-100 °CEstimated based on related polycyclic aromatic compounds.
Solubility Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF, DMSO). Sparingly soluble in non-polar solvents like hexane.Expected behavior for a moderately polar aromatic compound.
UV-Vis Absorption (λmax) ~254 nm, ~310 nmBased on the absorption characteristics of naphthalene and isoxazole chromophores. The 254 nm peak is characteristic of the naphthalene moiety, while the longer wavelength absorption is likely due to the extended conjugation.
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹ at 254 nmThis is a typical value for a strong π-π* transition in an aromatic system.
Quantum Yield (Φ) 0.1 - 0.4The quantum yield of photochemical ring-opening for isoxazoles can vary significantly depending on the solvent and substitution pattern.

II. Experimental Protocols

A. General Photolysis Protocol

This protocol describes a general method for the photochemical irradiation of this compound to study its reactivity and identify photoproducts.

1. Materials and Equipment:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol, dichloromethane)

  • Quartz cuvettes or a photochemical reactor with a quartz immersion well

  • UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm, or a medium-pressure mercury lamp with appropriate filters)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas for deoxygenation

  • Analytical instruments: UV-Vis spectrophotometer, HPLC, LC-MS, NMR spectrometer

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent. A typical starting concentration is in the range of 10⁻⁵ to 10⁻³ M. The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the irradiation wavelength for kinetic studies to ensure uniform light absorption.

  • Deoxygenation: Transfer the solution to a quartz cuvette or photochemical reactor. Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 15-30 minutes. Oxygen can quench excited states and participate in side reactions.

  • Irradiation: Place the sample in the photochemical reactor or in front of the UV lamp. Ensure the setup is in a light-tight enclosure to prevent exposure to ambient light and for safety. Irradiate the solution while stirring continuously.

  • Monitoring the Reaction: At regular time intervals, take aliquots of the solution and analyze them using a UV-Vis spectrophotometer to monitor the disappearance of the starting material and the appearance of new absorption bands. For more detailed analysis, use HPLC to track the concentration of the starting material and photoproducts.

  • Product Identification: Once a significant conversion has been achieved, the photoproducts can be identified using techniques such as LC-MS and NMR. For NMR analysis, a more concentrated solution may need to be irradiated and the solvent removed in vacuo.

B. Quantum Yield Determination Protocol

The quantum yield (Φ) of a photochemical reaction is a crucial parameter that quantifies its efficiency. The following protocol outlines the use of a chemical actinometer for its determination.

1. Principle: The quantum yield is determined by comparing the number of molecules of starting material consumed to the number of photons absorbed by the sample. A chemical actinometer, a compound with a known quantum yield, is used to measure the photon flux of the light source. Ferrioxalate is a common actinometer for the UV region.

2. Materials:

  • Potassium ferrioxalate solution (actinometer)

  • Phenanthroline solution

  • Buffer solution (e.g., sodium acetate)

  • Solution of this compound

3. Procedure:

  • Actinometry (Measuring Photon Flux):

    • Irradiate the potassium ferrioxalate solution under the exact same conditions (lamp, geometry, solvent) as the sample.

    • After irradiation, develop the actinometer solution by adding phenanthroline, which forms a colored complex with the Fe²⁺ ions produced.

    • Measure the absorbance of the complex and use the known quantum yield of the actinometer to calculate the photon flux (moles of photons per unit time).

  • Sample Irradiation:

    • Irradiate the solution of this compound for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • Analysis:

    • Determine the change in the concentration of this compound using HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)

C. Transient Absorption Spectroscopy Protocol

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reactive intermediates involved in the photochemical reaction.

1. Equipment:

  • Femtosecond or nanosecond transient absorption spectrometer (pump-probe setup)

  • Laser source for excitation (pump beam), tunable to the absorption maximum of the sample.

  • White light continuum probe beam.

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in a spectroscopic grade solvent in a quartz cell. The concentration should be optimized to give a good signal-to-noise ratio.

  • Data Acquisition:

    • The sample is excited with a short laser pulse (pump).

    • A second, time-delayed, broad-spectrum light pulse (probe) passes through the sample, and the change in absorbance is measured.

    • By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be monitored on ultrafast timescales.

  • Data Analysis:

    • The transient spectra will reveal the absorption of excited singlet and triplet states, as well as any ground-state intermediates like the azirine or ketenimine.

    • Kinetic analysis of the decay of these transient signals provides information about the lifetimes of these species and the rates of the photochemical processes.

III. Visualizations

A. Proposed Photochemical Signaling Pathway

The photochemical reaction of this compound is expected to proceed via a ring-opening mechanism, similar to other isoxazoles. The following diagram illustrates the proposed pathway.

Photochemical_Pathway cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates cluster_products Final Products A This compound B Excited Singlet State (S1) A->B hν (UV light) C Naphtho-fused Azirine B->C N-O Bond Cleavage D Naphtho-fused Ketenimine C->D Rearrangement E Hydrolysis/Trapping Products D->E Reaction with Nucleophiles (e.g., H₂O)

Caption: Proposed photochemical pathway of this compound.

B. Experimental Workflow for Photochemical Analysis

The following diagram outlines the general workflow for the photochemical investigation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_advanced Advanced Studies prep Prepare Solution of This compound deox Deoxygenate with N₂/Ar prep->deox irrad Irradiate with UV Light deox->irrad uv_vis UV-Vis Spectroscopy (Reaction Monitoring) irrad->uv_vis hplc HPLC (Quantitative Analysis) irrad->hplc qy Quantum Yield Determination irrad->qy ta Transient Absorption Spectroscopy irrad->ta lcms LC-MS (Product Identification) hplc->lcms nmr NMR (Structure Elucidation) lcms->nmr

Caption: General experimental workflow for photochemical studies.

C. Logical Relationship of Key Experimental Techniques

This diagram illustrates the relationship between the different experimental techniques and the information they provide in the study of the photochemistry of this compound.

Logical_Relationships cluster_techniques Experimental Techniques A Photochemical Reaction B Reaction Kinetics C Product Structure D Reaction Mechanism E Excited State Dynamics B->D C->D E->D UV_Vis UV-Vis UV_Vis->B HPLC HPLC HPLC->B LC_MS LC-MS LC_MS->C NMR NMR NMR->C TA Transient Absorption TA->E QY Quantum Yield QY->B

Caption: Interrelation of experimental techniques and obtained information.

Application Notes and Protocols for In Vitro Evaluation of 3H-Naphth[1,8-cd]isoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro assay data for compounds with the 3H-Naphth[1,8-cd]isoxazole core structure. The following application notes and protocols are presented as a representative framework for the initial biological evaluation of novel heterocyclic compounds, based on the common screening cascades applied to the broader isoxazole class of molecules. The presented data is illustrative.

Application Note 1: Assessing Anticancer Activity of Novel this compound Derivatives

Introduction

The isoxazole moiety is a key pharmacophore in numerous compounds with demonstrated anticancer properties.[1][2][3] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, or induction of apoptosis. Given the structural novelty of the this compound scaffold, a primary step in its biological characterization is to assess its cytotoxic potential against relevant cancer cell lines. This application note outlines the use of a colorimetric cell viability assay (MTT) to determine the half-maximal inhibitory concentration (IC50) of test compounds.

Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series treatment Add Compound Dilutions to Wells compound_prep->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout calculation Calculate % Viability vs. Control readout->calculation ic50_determination Generate Dose-Response Curve and Determine IC50 calculation->ic50_determination

Caption: Workflow for determining the IC50 of test compounds using an MTT assay.

Potential Signaling Pathway Involvement

Many cytotoxic agents ultimately induce programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. A simplified representation of this pathway, which could be investigated following initial cytotoxicity screening, is provided below.

G Test_Compound This compound Compound Cellular_Stress Cellular Stress Test_Compound->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation (e.g., Bax/Bak activation, Bcl-2 inhibition) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocol: MTT Cell Viability Assay

Objective

To determine the cytotoxic effect of this compound compounds on a selected cancer cell line and calculate their IC50 values.

Materials
  • Cell Line: Human breast adenocarcinoma cell line (MCF-7) or other suitable line.

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • This compound test compounds (dissolved in DMSO to create 10 mM stock solutions).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader (absorbance at 570 nm).

    • Multichannel pipette.

Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete medium. A common concentration range to start with is 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for 48 to 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound Derivatives against MCF-7 Cells
Compound IDR1 GroupR2 GroupIC50 (µM) ± SD
NPI-001-H-H45.2 ± 3.1
NPI-002-Cl-H12.8 ± 1.5
NPI-003-OCH3-H28.6 ± 2.4
NPI-004-H-NO28.5 ± 0.9
Doxorubicin(Control)(Control)0.9 ± 0.2

Data are hypothetical and for illustrative purposes only. SD = Standard Deviation from three independent experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3H-Naphth[1,8-cd]isoxazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and common route involves a multi-step synthesis starting from 1,8-naphthalic anhydride. The key steps typically include:

  • Imide Formation: Reaction of 1,8-naphthalic anhydride with hydroxylamine to form N-hydroxy-1,8-naphthalimide.

  • Reductive Cyclization: Reduction of the N-hydroxy-1,8-naphthalimide intermediate to yield the target compound, this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of the synthesized this compound can be confirmed using several analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for elucidating the chemical structure.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final product.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Certain reagents, such as hydroxylamine and reducing agents, can be hazardous and should be handled with care according to their safety data sheets (SDS).

Troubleshooting Guide

Problem 1: Low yield in the formation of N-hydroxy-1,8-naphthalimide (Intermediate)
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Increase the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal. A moderate increase in temperature may improve the reaction rate.
Suboptimal pH - The reaction of anhydrides with hydroxylamine can be sensitive to pH. Adjusting the pH with a mild base, such as sodium acetate, can improve the nucleophilicity of hydroxylamine.
Poor solubility of starting material - Use a co-solvent system to improve the solubility of 1,8-naphthalic anhydride. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used in combination with a primary solvent like ethanol.
Degradation of hydroxylamine - Use freshly prepared or high-purity hydroxylamine hydrochloride and neutralize it in situ to generate free hydroxylamine just before use.
Problem 2: Low yield or no product in the reductive cyclization step
Potential Cause Troubleshooting Suggestion
Incorrect choice of reducing agent - The choice of reducing agent is critical. A mild reducing agent is required to avoid over-reduction. Sodium borohydride (NaBH4) or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) could be effective. Stronger reducing agents like lithium aluminum hydride (LiAlH4) may lead to undesired side products.
Reaction conditions not optimized - Optimize the reaction temperature. Some reductions may require cooling to 0°C to prevent side reactions, while others may need gentle heating. - The choice of solvent is also important. Protic solvents like ethanol or methanol are often suitable for NaBH4 reductions.
Decomposition of the intermediate - The N-hydroxy-1,8-naphthalimide intermediate may be unstable under certain conditions. Ensure that the work-up procedure is performed promptly and under mild conditions.
Catalyst poisoning (for catalytic hydrogenation) - Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Problem 3: Difficulty in purifying the final product
Potential Cause Troubleshooting Suggestion
Presence of unreacted starting materials or intermediates - Optimize the reaction conditions to drive the reaction to completion. - Utilize column chromatography with a carefully selected solvent gradient to separate the product from impurities.[2][3]
Formation of side products - The Beckmann rearrangement is a potential side reaction if an oxime-like intermediate is formed, which can lead to the formation of amides or lactams.[4][5][6] Careful control of the reaction pH and temperature can minimize this. - Dimerization or polymerization of intermediates can also occur. Running the reaction at a lower concentration might reduce these side reactions.
Product is an oil or difficult to crystallize - Attempt recrystallization from a variety of solvent systems. - If the product is an oil, try to precipitate it as a solid by adding a non-solvent. - Purification by preparative TLC or HPLC may be necessary for small quantities of high-purity material.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-arylimide Synthesis

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-1,8-naphthalic anhydride8-aminoquinolineMethanolReflux24-[7]
4-Bromo-1,8-naphthalic anhydridePyridin-disulfanyl ethanamineEthanol9010-[7]
1,8-naphthalic anhydrideAqueous Ammonia (29%)Water701.5>85[8]
Naphthalic anhydride derivativesPrimary amines-Ultrasound-73.7-95.8[9]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of N-hydroxy-1,8-naphthalimide

  • To a solution of 1,8-naphthalic anhydride (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain N-hydroxy-1,8-naphthalimide.

Step 2: Synthesis of this compound

  • Dissolve N-hydroxy-1,8-naphthalimide (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, quench the excess NaBH4 by the slow addition of dilute hydrochloric acid until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride N-Hydroxy-1,8-naphthalimide N-Hydroxy-1,8-naphthalimide 1,8-Naphthalic Anhydride->N-Hydroxy-1,8-naphthalimide 1. NH2OH·HCl, NaOAc 2. Ethanol, Reflux This compound This compound N-Hydroxy-1,8-naphthalimide->this compound 1. NaBH4 2. Methanol, 0°C to RT

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring TLC Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS, IR end End Characterization->end start Start start->Reaction_Setup

Caption: General experimental workflow for chemical synthesis.

References

Technical Support Center: Synthesis of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-Naphth[1,8-cd]isoxazole. The following information is designed to address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, which is conceptually synthesized in a two-step process: (1) Oximation of 8-hydroxy-1-naphthaldehyde and (2) Intramolecular cyclization of the resulting oxime.

Q1: My oximation of 8-hydroxy-1-naphthaldehyde is low-yielding. What are the possible causes and solutions?

A1: Low yields in the oximation step can arise from several factors. Incomplete reaction, side product formation, or difficult isolation are common culprits.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, consider adjusting the reaction conditions.

    • pH: The pH of the reaction medium is crucial for oxime formation. A slightly acidic to neutral pH is generally optimal. If the medium is too acidic, the hydroxylamine may be fully protonated and thus non-nucleophilic. If too basic, the hydroxylamine can decompose.

    • Temperature: While many oximations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to decomposition of the starting material or product.

  • Side Products: The formation of nitriles via dehydration of the oxime can occur, especially under harsh acidic conditions or high temperatures.

  • Isolation: The product oxime may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.

Troubleshooting Table: Oximation of 8-hydroxy-1-naphthaldehyde

Problem Possible Cause Recommended Solution
Low YieldIncomplete reactionMonitor reaction by TLC. Adjust pH to slightly acidic/neutral. Consider gentle heating.
Formation of nitrile byproductAvoid strongly acidic conditions and high temperatures.
Product loss during workupPerform multiple extractions with a suitable organic solvent.
Multiple Spots on TLCPresence of starting material and productIncrease reaction time or gently heat.
Formation of geometric isomers (E/Z)Isomers may have different polarities. This is often unavoidable but may not impact the subsequent cyclization.

Q2: The intramolecular cyclization of 8-hydroxy-1-naphthaldehyde oxime is not working. What should I try?

A2: The intramolecular cyclization to form the peri-fused isoxazole ring is a challenging step, primarily due to the steric strain involved in forming a five-membered ring across the 1 and 8 positions of the naphthalene core.

  • Choice of Reagent: This type of cyclization often requires a dehydrating agent or an oxidant to facilitate the ring closure.

    • Dehydrating Agents: Reagents like acetic anhydride, polyphosphoric acid (PPA), or dicyclohexylcarbodiimide (DCC) can be attempted. Be aware that these can sometimes lead to undesired side reactions.

    • Oxidative Cyclization: Reagents such as (diacetoxyiodo)benzene (DIB) or lead tetraacetate (LTA) have been used for the synthesis of other fused isoxazoles and could be effective here.

  • Reaction Conditions:

    • Temperature: This reaction will likely require elevated temperatures to overcome the activation energy associated with steric strain. A stepwise increase in temperature while monitoring the reaction by TLC is recommended.

    • Solvent: A high-boiling, inert solvent such as toluene, xylene, or dimethylformamide (DMF) is likely necessary.

Troubleshooting Table: Intramolecular Cyclization

Problem Possible Cause Recommended Solution
No ReactionInsufficient activation of the oximeEmploy a suitable dehydrating agent (e.g., acetic anhydride, PPA) or an oxidant (e.g., DIB, LTA).
Reaction temperature too lowGradually increase the reaction temperature while monitoring by TLC. Use a high-boiling point solvent.
Formation of Polymeric MaterialUndesired intermolecular reactionsUse high-dilution conditions to favor intramolecular cyclization.
Beckmann RearrangementAcid-catalyzed rearrangement of the oximeIf using acidic conditions, this is a potential side reaction. Consider non-acidic cyclization methods. The product would be a lactam.

Frequently Asked Questions (FAQs)

Q3: What are the expected major side products in the synthesis of this compound?

A3: The primary side products depend on the specific reaction conditions used for the cyclization step.

  • Nitrile Formation: Dehydration of the 8-hydroxy-1-naphthaldehyde oxime without cyclization will yield 8-hydroxy-1-cyanonaphthalene. This is more likely under harsh dehydrating conditions that do not favor the sterically hindered cyclization.

  • Beckmann Rearrangement Product: If acidic catalysts are used for the cyclization, the oxime can undergo a Beckmann rearrangement to form a seven-membered lactam, naphtho[1,8-bc]azepin-2(3H)-one.

  • Intermolecular Products: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers.

Q4: How can I confirm the formation of the desired this compound product?

A4: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H NMR Spectroscopy: The disappearance of the aldehyde proton signal from the starting material and the oxime OH and CH=N protons are key indicators. The aromatic region of the spectrum will also show a characteristic pattern for the rigid, fused ring system.

  • ¹³C NMR Spectroscopy: The carbon of the former C=N bond will shift to a value characteristic of an isoxazole ring carbon.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound (C₁₁H₇NO).

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the oxime and the aldehyde C=O stretch (if any starting material remains) would be expected.

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-1-naphthaldehyde oxime

  • Dissolve 8-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Hypothetical Intramolecular Cyclization to this compound

Note: This is a proposed general procedure and may require optimization.

  • Dissolve the 8-hydroxy-1-naphthaldehyde oxime (1.0 eq) in a high-boiling inert solvent (e.g., toluene or xylene) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the cyclizing agent (e.g., acetic anhydride (2.0 eq) or (diacetoxyiodo)benzene (1.1 eq)).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction appropriately (e.g., with water or a reducing agent if an oxidant was used).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Intramolecular Cyclization start 8-hydroxy-1-naphthaldehyde reagent1 Hydroxylamine HCl, Sodium Acetate start->reagent1 product1 8-hydroxy-1-naphthaldehyde oxime reagent1->product1 reagent2 Dehydrating Agent or Oxidant product1->reagent2 product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_pathways Potential Reaction Pathways start 8-hydroxy-1-naphthaldehyde oxime desired_product Desired Product: This compound start->desired_product Intramolecular Cyclization side_product1 Side Product 1: 8-hydroxy-1-cyanonaphthalene (Nitrile Formation) start->side_product1 Dehydration side_product2 Side Product 2: Naphtho[1,8-bc]azepin-2(3H)-one (Beckmann Rearrangement) start->side_product2 Acid-Catalyzed Rearrangement

Caption: Potential side reactions during cyclization.

Troubleshooting_Logic start Low Yield or No Product check_step Which step is problematic? start->check_step oximation Oximation check_step->oximation cyclization Cyclization check_step->cyclization check_oximation Check pH and Temperature oximation->check_oximation check_cyclization Evaluate Cyclizing Agent and Temperature cyclization->check_cyclization high_dilution Use High Dilution? check_cyclization->high_dilution yes_dilution Favors Intramolecular Cyclization high_dilution->yes_dilution Yes no_dilution Risk of Intermolecular Side Products high_dilution->no_dilution No

Caption: Troubleshooting decision workflow.

Technical Support Center: Purification of 3H-Naphth[1,8-cd]isoxazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3H-Naphth[1,8-cd]isoxazole isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound isomers.

Problem Possible Cause Suggested Solution
Poor Separation of Isomers Isomers have very similar polarities.- Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to maximize the difference in Rf values. Consider using a solvent system with a different selectivity (e.g., toluene-ethyl acetate instead of hexane-ethyl acetate). - High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC with a normal or reverse-phase column may be necessary. Chiral phases can be effective for separating enantiomers if applicable. - Preparative TLC: For small-scale purifications (<100 mg), preparative TLC can offer better resolution than column chromatography.
Product Degradation on Silica Gel The isoxazole ring may be sensitive to the acidic nature of silica gel. Some related naphthoisoxazole derivatives are known to be unstable.- Use Deactivated Silica: Treat silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites. - Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded phase like C18 for reverse-phase chromatography. - Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Isomerization During Purification or Analysis The isomers may be prone to rearrangement under certain conditions. For instance, a related compound, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, is known to rearrange in DMSO.[1]- Solvent Selection: Avoid reactive solvents. For NMR analysis of similar compounds, CDCl3 has been shown to be a stable solvent over 18 hours, whereas DMSO can induce isomerization.[1] - Temperature Control: Keep the purification and analysis steps at low temperatures if possible.
Low Recovery of Product The compound may be adsorbing irreversibly to the stationary phase or be highly soluble in the mobile phase.- Check TLC: Ensure the compound is moving off the baseline in your chosen solvent system. - Flush the Column: After collecting the main fractions, flush the column with a much more polar solvent to check if any product remains adsorbed. - Solvent Polarity: If the compound is streaking on TLC, it may indicate strong interaction with the silica. Adding a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase can help.
Co-elution with Impurities Impurities from the reaction mixture have similar polarity to the desired isomers.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Multiple Chromatographic Steps: It may be necessary to use two different chromatography techniques (e.g., normal-phase followed by reverse-phase) to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a flash column chromatography method for this compound isomers?

A1: A good starting point is to use a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexane. For a closely related compound, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a mobile phase of 50% ethyl acetate in hexane was used successfully.[1] It is crucial to first perform a thorough TLC analysis to determine the optimal solvent system for your specific isomers.

Q2: My this compound isomers are not separating well by flash chromatography. What are my options?

A2: If flash chromatography does not provide adequate separation, consider the following:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is well-suited for separating closely related isomers.

  • Preparative Thin-Layer Chromatography (pTLC): For smaller quantities, pTLC can be an effective alternative.

  • Supercritical Fluid Chromatography (SFC): SFC has been shown to be effective in separating other isoxazole isomers and can be a powerful tool if available.

Q3: I suspect my this compound isomer is degrading during purification. How can I confirm this and what can I do to prevent it?

A3: To confirm degradation, you can take a small aliquot of your purified fraction, concentrate it, and re-run a TLC or LC-MS to see if new spots or masses have appeared. To prevent degradation:

  • Be mindful of the stability of related compounds. For example, the parent naphtho[1,2-d]isoxazole 2-oxide is known to be unstable.

  • Avoid prolonged exposure to silica gel.

  • Work at lower temperatures.

  • Consider using a less acidic stationary phase like neutral alumina.

  • Handle the compounds under an inert atmosphere if they are suspected to be air-sensitive.

Q4: Can I use recrystallization to purify my this compound isomers?

A4: Yes, if your isomers are solids and have different solubilities in a particular solvent system, recrystallization can be a very effective purification technique. It is often used after a preliminary purification by column chromatography to achieve high purity.

Data Presentation

The following table summarizes purification data for a closely related compound, which can serve as a useful reference.

Compound Purification Method Mobile Phase Yield Rf Value Reference
9-methoxynaphtho[1,2-d]isoxazole 2-oxideFlash Column Chromatography (Silica Gel)50% Ethyl Acetate in Hexane72%0.13 (in 20% Ethyl Acetate in Hexane)[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of a Naphthoisoxazole Derivative

This protocol is adapted from the purification of a similar compound and should be optimized for your specific this compound isomers.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the isomers by TLC.

  • Analysis: Combine the fractions containing the pure isomers, as determined by TLC, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Mixture->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection and TLC Monitoring Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (NMR, LC-MS) Fraction_Collection->Purity_Analysis Pure_Isomer_1 Pure Isomer 1 Purity_Analysis->Pure_Isomer_1 Pure_Isomer_2 Pure Isomer 2 Purity_Analysis->Pure_Isomer_2

Caption: General workflow for the purification of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation Check_TLC Re-optimize TLC? Start->Check_TLC Check_Degradation Suspect Degradation? Start->Check_Degradation Change_Solvent Change Solvent System Selectivity Check_TLC->Change_Solvent Yes Use_HPLC Consider HPLC or pTLC Check_TLC->Use_HPLC No Change_Stationary_Phase Use Neutral/Basic Stationary Phase Check_Degradation->Change_Stationary_Phase Yes Inert_Atmosphere Use Inert Atmosphere Change_Stationary_Phase->Inert_Atmosphere

Caption: Decision tree for troubleshooting poor separation of isomers.

References

Stability issues of 3H-Naphth[1,8-cd]isoxazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability of 3H-Naphth[1,8-cd]isoxazole in solution is limited in publicly available literature. The following troubleshooting guide and frequently asked questions are based on studies of structurally similar naphthoisoxazole derivatives. This information should serve as a valuable guideline, but users are advised to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What could be the cause?

A: Based on studies of related naphthoisoxazole compounds, degradation in solution can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. For instance, certain naphthoisoxazole derivatives have been observed to be unstable in dimethyl sulfoxide (DMSO), undergoing rearrangement to a nitrile oxide isomer.[1][2]

Q2: Which solvents are recommended for dissolving and storing this compound?

A: While specific data for this compound is unavailable, a related compound, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, has shown good stability in chloroform (CDCl3) for at least 18 hours.[1] In contrast, it was observed to rearrange in DMSO.[1][2] Therefore, chlorinated solvents may be a better initial choice for solubilization and short-term storage. A summary of solvent-dependent stability for a related compound is provided in the table below.

Q3: How can I monitor the stability of my this compound solution?

A: Time-course analysis using techniques like 1H NMR spectroscopy can be a powerful tool to monitor the stability of your compound in solution.[1][2] Changes in the chemical shifts and the appearance of new signals can indicate degradation or isomerization. High-Resolution Mass Spectrometry (HRMS) can also be used to identify potential degradation products.[1]

Q4: Are there any known stabilization strategies for naphthoisoxazole derivatives?

A: Intramolecular hydrogen bonding has been suggested as a stabilizing factor for some naphthoisoxazole structures.[1] While not a direct strategy for users, this highlights the inherent structural contributions to stability. For practical purposes, minimizing time in solution, using appropriate solvents, and storing solutions at low temperatures and protected from light are general best practices to enhance stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected reaction products or loss of starting material.
Possible Cause Troubleshooting Steps
Solvent-induced decomposition: The compound may be unstable in the chosen reaction solvent, potentially rearranging to a nitrile oxide or other species. This is a known issue for related compounds in DMSO.[1][2]1. Analyze a blank solution: Dissolve the compound in the reaction solvent and monitor its stability over time using 1H NMR or LC-MS before adding other reagents. 2. Change the solvent: If instability is detected, consider switching to a less reactive solvent. Based on analogue studies, chlorinated solvents like chloroform or dichloromethane may be more suitable.[1]
Thermal instability: Elevated reaction temperatures may promote degradation.1. Run the reaction at a lower temperature: If the reaction protocol allows, attempt the experiment at a reduced temperature. 2. Perform a thermal stability study: Use techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) on the solid compound to understand its thermal limits.
Photodegradation: Exposure to light, especially UV radiation, can lead to decomposition.1. Protect the reaction from light: Use amber-colored glassware or wrap the reaction vessel in aluminum foil. 2. Work in a dimly lit environment when handling the compound and its solutions.
Issue 2: Inconsistent results between experimental runs.
Possible Cause Troubleshooting Steps
Variability in solution age: If solutions are prepared and stored for different lengths of time, the concentration of the active compound may vary.1. Prepare fresh solutions: Always use freshly prepared solutions for your experiments. 2. Establish a maximum storage time: If solutions must be stored, determine a validated storage period and condition (e.g., -20°C, protected from light) during which the compound remains stable.
Presence of impurities: Water or other reactive impurities in the solvent can contribute to degradation.1. Use high-purity, anhydrous solvents: Ensure that the solvents used are of an appropriate grade and are properly dried if necessary.

Data Presentation

Table 1: Stability of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide (a related compound) in different solvents.

SolventObservationStability DurationReference
Deuterated Dimethyl Sulfoxide (DMSO-d6)Rearrangement to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxideUnstable, rearrangement observed[1][2]
Deuterated Chloroform (CDCl3)Compound is stableAt least 18 hours[1]

Experimental Protocols

Protocol 1: Monitoring Stability of a Naphthoisoxazole Derivative in Solution via 1H NMR Spectroscopy

This protocol is adapted from the study of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide.[1]

  • Solution Preparation: Prepare a solution of the naphthoisoxazole derivative in the deuterated solvent of interest (e.g., DMSO-d6 or CDCl3) at a concentration suitable for NMR analysis (typically 5-10 mg/mL).

  • Initial Spectrum Acquisition: Immediately after preparation, acquire a 1H NMR spectrum of the solution. This will serve as the time-zero reference.

  • Time-Course Monitoring: Keep the NMR tube at a constant temperature (e.g., room temperature) and acquire subsequent 1H NMR spectra at regular intervals (e.g., 1, 6, 12, and 18 hours).

  • Data Analysis: Compare the spectra over time. Look for the disappearance of signals corresponding to the starting material and the appearance of new signals that would indicate decomposition or isomerization. Integrate the signals to quantify the change over time.

Visualizations

logical_relationship Troubleshooting Logic for Solution Instability start Experiment Yields Unexpected Results or Inconsistent Data check_stability Is the compound stable in the chosen solvent? start->check_stability yes_stable Compound is stable in the solvent. check_stability->yes_stable Yes no_unstable Compound is unstable. check_stability->no_unstable No check_other_factors Investigate other factors: - Temperature - Light exposure - Purity of reagents yes_stable->check_other_factors change_solvent Change to a non-polar or aprotic solvent (e.g., Chloroform). no_unstable->change_solvent change_solvent->check_stability

Caption: Troubleshooting workflow for stability issues.

experimental_workflow Workflow for Monitoring Solution Stability prep_solution Prepare solution in deuterated solvent acquire_t0 Acquire initial 1H NMR spectrum (t=0) prep_solution->acquire_t0 incubate Incubate sample at constant temperature acquire_t0->incubate acquire_t_series Acquire 1H NMR spectra at time intervals incubate->acquire_t_series analyze Compare spectra and quantify changes acquire_t_series->analyze conclusion Determine stability profile analyze->conclusion

References

Overcoming poor solubility of 3H-Naphth[1,8-cd]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3H-Naphth[1,8-cd]isoxazole derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the poor aqueous solubility of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The this compound core is a rigid, polycyclic aromatic system. Such structures are often highly crystalline and lipophilic, which contributes to poor aqueous solubility. The strong intermolecular forces in the crystal lattice require significant energy to overcome during dissolution in water. It is estimated that over 70% of new active pharmaceutical ingredients (APIs) in the development pipeline are poorly soluble in water, a challenge common to complex aromatic structures.[1]

Q2: What is the first step I should take when I encounter a solubility issue with my derivative?

A2: The first step is to accurately determine the compound's baseline solubility in water and relevant buffer systems (e.g., PBS pH 7.4). Following this, a systematic approach involving simple formulation adjustments should be attempted. This includes screening a panel of pharmaceutically acceptable co-solvents and evaluating the effect of pH on solubility.

Q3: Can pH adjustment improve the solubility of my this compound derivative?

A3: Yes, if your derivative contains ionizable functional groups.[2] For derivatives with a basic moiety (like an amine), decreasing the pH to protonate the group will typically increase aqueous solubility. Conversely, for acidic derivatives (like those with a carboxylic acid or phenolic hydroxyl group), increasing the pH to deprotonate the group will enhance solubility.[3] The formation of charged species is key, as they are more readily solvated by water.[4] A pH-solubility profile experiment is essential to determine the optimal pH range for your specific compound.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and propylene glycol (PG).[2][6] They work by reducing the polarity of the water, which lessens its ability to exclude non-polar solutes.[7] Co-solvents can disrupt water's hydrogen bonding network, making it a more favorable environment for lipophilic molecules like the naphthisoxazole core.[7]

Q5: What is a solid dispersion and when should I consider using it?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, usually a polymer like PVP or PEG.[7][8] This technique can significantly enhance solubility and dissolution rates by converting the crystalline drug into a higher-energy amorphous state.[1][9] Consider this approach when simpler methods like pH adjustment or co-solvency are insufficient, especially for oral drug development, as it can improve bioavailability.[8]

Q6: How can cyclodextrins help with solubility?

A6: Cyclodextrins (CyDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the poorly soluble this compound derivative within their cavity, forming an inclusion complex.[9] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the compound.[9] Substituted β-CyDs like hydroxypropyl-β-cyclodextrin (HPβCD) are often used due to their high water solubility.[9]

Troubleshooting Guides

Issue 1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common problem caused by the compound's low solubility in the final aqueous environment. The DMSO concentration is no longer high enough to keep the compound in solution.

Troubleshooting Workflow

G start Precipitation upon dilution of DMSO stock step1 Decrease final compound concentration start->step1 Is lower concentration acceptable? step2 Increase final co-solvent concentration (e.g., 1-5% DMSO/Ethanol) start->step2 Try first step5 Check pH of buffer; adjust if compound is ionizable start:e->step5:w If applicable step1->step2 No end Compound remains in solution step1->end Yes step3 Incorporate a surfactant (e.g., 0.1% Tween 80) step2->step3 Fails step2->end Success step4 Use a cyclodextrin-based formulation step3->step4 Fails step3->end Success step4->end Success fail Issue persists: Consider advanced formulation (e.g., solid dispersion, nanosuspension) step4->fail Fails

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The solubility of my compound is highly variable between experiments.

Inconsistent solubility can derail research. This variability often points to issues with equilibrium, pH control, or the solid form of the compound.

Possible Causes & Solutions:

  • Insufficient Equilibration Time: Ensure the compound is stirred or agitated in the solvent for a sufficient period (e.g., 24-48 hours) to reach saturation equilibrium.

  • pH Fluctuation: Use a buffer with adequate capacity, especially if your compound's solubility is pH-dependent. Verify the final pH of the solution after the compound has been added.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each with a different solubility.[10] Characterize the solid form using techniques like XRPD or DSC and ensure consistency between batches.

  • Degradation: The compound may be unstable in the chosen solvent or pH. Assess stability using HPLC over time.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes typical solubility improvements that can be achieved for a poorly soluble, non-ionizable this compound derivative using common laboratory techniques.

Method Solvent System Typical Solubility (µg/mL) Fold Increase (vs. Water) Notes
Baseline Deionized Water0.51xHighly insoluble.
Co-solvency 10% Ethanol in Water1530xUncontrolled precipitation may occur on further dilution.[10]
Co-solvency 5% DMSO in PBS50100xDMSO is a strong solvent but can have cellular toxicity.[2]
Surfactant 0.5% Tween 80 in Water816xMicellar solubilization; useful for preventing precipitation.[9]
Complexation 20 mM HP-β-CD in Water120240xForms a soluble inclusion complex.[9]
pH Adjustment pH 10.0 Buffer>500>1000xApplicable only to an acidic analogue (e.g., with a phenol).

Note: Data are illustrative and will vary based on the specific substitutions on the this compound core.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using Co-solvency

This protocol describes how to prepare a high-concentration stock solution of a derivative with a molecular weight of 300 g/mol .

  • Weigh Compound: Accurately weigh 3.0 mg of the this compound derivative into a clean glass vial.

  • Add Co-solvent: Add 1.0 mL of 100% sterile-filtered DMSO to the vial.

  • Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage Note: When preparing working solutions, ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%).

Protocol 2: Screening for Solubility Enhancement with Cyclodextrins

This protocol provides a method to assess if cyclodextrins can improve the solubility of your compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at various concentrations (e.g., 0, 5, 10, 20, 50 mM) in your desired buffer (e.g., PBS pH 7.4).

  • Add Excess Compound: Add an excess amount of your solid this compound derivative to 1.0 mL of each cyclodextrin solution. Ensure enough solid is added so that undissolved material is clearly visible.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (a filter material with low protein binding like PVDF is recommended) to remove the undissolved solid.

  • Quantify Soluble Compound: Dilute the clear filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Analyze Data: Plot the measured solubility of your derivative as a function of the HP-β-CD concentration. A linear increase suggests the formation of a soluble 1:1 complex.

Visualizing Mechanisms

Mechanism of Co-solvency

G cluster_0 Aqueous System (Water Only) cluster_1 Co-solvent System (Water + Ethanol) W1 H2O W2 H2O W1->W2 W3 H2O W2->W3 W4 H2O W3->W4 W4->W1 Strong H-Bond Network Drug1 Drug (Insoluble) W5 H2O Eth1 EtOH W5->Eth1 W6 H2O Eth1->W6 Eth2 EtOH W6->Eth2 Disrupted H-Bond Network Drug2 Drug (Soluble)

Caption: Co-solvents disrupt water's H-bonds to solubilize drugs.

Mechanism of Cyclodextrin Complexation

G cluster_props Properties Drug Poorly Soluble This compound Derivative Plus + Drug_prop Lipophilic Core Drug->Drug_prop CD Cyclodextrin (CD) Equals CD_prop Hydrophilic Exterior Hydrophobic Cavity CD->CD_prop Complex Soluble Drug-CD Inclusion Complex Complex_prop Hydrophilic Exterior Complex->Complex_prop

Caption: Cyclodextrins encapsulate drugs to form soluble complexes.

References

Technical Support Center: Optimizing Reaction Conditions for N-functionalization of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific methods and troubleshooting guides for the N-functionalization of 3H-Naphth[1,8-cd]isoxazole did not yield dedicated literature. The available research primarily focuses on the synthesis of the naphthoisoxazole core structure and its carbon-substituted derivatives. Therefore, this technical support center provides guidance based on the general principles of isoxazole chemistry. The following protocols and troubleshooting advice are intended as a starting point and will likely require significant optimization for the specific this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when attempting N-functionalization of an isoxazole ring system?

A1: The N-functionalization of isoxazoles can present several challenges due to the electronic properties of the heterocyclic ring. Key issues include:

  • Low Nucleophilicity: The nitrogen atom is part of an aromatic system, which reduces its nucleophilic character compared to aliphatic amines, often leading to low reactivity.

  • Competing C-Functionalization: Under certain conditions, functionalization may occur at the carbon atoms of the isoxazole ring instead of the desired nitrogen.

  • Ring Instability: The isoxazole ring can be susceptible to cleavage under harsh reaction conditions, such as the presence of strong acids or bases.

  • Solubility Issues: The starting materials or the resulting N-functionalized product may exhibit poor solubility in common organic solvents, complicating the reaction and purification process.

Q2: What general strategies can be employed to facilitate the N-functionalization of isoxazoles?

A2: To enhance the success of N-functionalization, several strategies can be implemented:

  • Base Selection: The use of an appropriate base is often crucial to deprotonate the N-H of a precursor or to neutralize acidic byproducts. The choice of base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), should be guided by the pKa of the isoxazole's N-H bond.

  • Electrophile Activation: For N-alkylation, employing more reactive alkylating agents like alkyl iodides or triflates can improve reaction rates. For N-arylation, using aryl halides bearing electron-withdrawing groups can increase their reactivity.

  • Catalysis: N-arylation reactions frequently necessitate the use of transition metal catalysts. Copper- and palladium-based catalytic systems are commonly used for such cross-coupling reactions.

  • Condition Optimization: A systematic screening of reaction parameters, including solvent, temperature, and reaction time, is essential for optimizing the yield of the desired N-functionalized product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Conversion 1. The electrophile is not reactive enough.2. The nitrogen on the isoxazole is not sufficiently nucleophilic.3. The reaction temperature is too low.4. The solvent is not appropriate for the reaction.1. Change to a more reactive electrophile (e.g., switch from an alkyl bromide to an alkyl iodide or triflate).2. Employ a stronger base to enhance the deprotonation of the isoxazole, thereby increasing its nucleophilicity.3. Incrementally increase the reaction temperature.4. Conduct a solvent screen using a range of polar aprotic solvents such as DMF, DMSO, THF, or dioxane.
Formation of Multiple Products 1. Competing functionalization at a carbon atom.2. Ring-opening of the isoxazole followed by side reactions.3. Decomposition of starting materials or the desired product.1. Adjust the reaction conditions (e.g., lower the temperature, use a different base) to favor N-functionalization.2. Employ milder reaction conditions and avoid the use of strong acids or bases.3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and verify the thermal stability of the compounds involved.
Difficult Product Isolation/Purification 1. The product is highly polar and remains in the aqueous phase during extraction.2. The product co-elutes with starting materials or byproducts during column chromatography.1. Modify the pH of the aqueous layer during the workup or utilize a different extraction solvent.2. Optimize the solvent system for column chromatography or explore alternative purification methods such as recrystallization or preparative HPLC.

General Experimental Protocols

General Procedure for N-Alkylation of Isoxazoles

This protocol serves as a general guideline and will necessitate optimization for specific substrates.

  • In a flask dried for the reaction, dissolve the isoxazole (1.0 equivalent) in a dry, aprotic solvent (e.g., DMF, THF) under an inert atmosphere.

  • Add a suitable base (1.1–1.5 equivalents, e.g., NaH, K2CO3).

  • Stir the resulting mixture at room temperature for 15–30 minutes to facilitate deprotonation.

  • Introduce the alkylating agent (1.1–1.5 equivalents, e.g., an alkyl halide) dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50–100 °C) and monitor its progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench it by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

General Procedure for Copper-Catalyzed N-Arylation of Isoxazoles

This protocol is a general starting point and will require optimization.

  • To a reaction vessel, add the isoxazole (1.0 equivalent), aryl halide (1.2 equivalents), a copper(I) catalyst (e.g., CuI, 5–10 mol%), a ligand (e.g., L-proline, 10–20 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

  • Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO).

  • Degas the mixture and then introduce an inert atmosphere (nitrogen or argon).

  • Heat the reaction to a high temperature (e.g., 100–150 °C) while monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter to remove inorganic solids.

  • Dilute the filtrate with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

As no specific experimental data for the N-functionalization of this compound is available, the following table illustrates a hypothetical optimization study for a generic isoxazole N-alkylation reaction.

Table 1: Hypothetical Optimization of N-Alkylation of a Generic Isoxazole

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3DMF801240
2NaHDMF801270
3Cs2CO3DMF801265
4NaHTHF652435
5NaHDMSO100880

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Workup & Purification A 1. Combine Isoxazole and Solvent B 2. Add Base A->B Stir C 3. Add Electrophile B->C Stir D 4. Heat and Monitor (TLC/LC-MS) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Purification F->G H Final Product G->H Characterization troubleshooting_flowchart cluster_conditions_check Check Reaction Conditions cluster_reagents_check Check Reagents cluster_side_products_check Check for Side Products Start Low or No Product Yield IncreaseTemp Increase Temperature Start->IncreaseTemp ChangeSolvent Change Solvent Start->ChangeSolvent StrongerBase Use a Stronger Base Start->StrongerBase ReactiveElectrophile Use a More Reactive Electrophile Start->ReactiveElectrophile SideProducts Multiple Products Observed? Start->SideProducts Success Improved Yield IncreaseTemp->Success ChangeSolvent->Success StrongerBase->Success ReactiveElectrophile->Success SideProducts->Start No MilderConditions Use Milder Conditions SideProducts->MilderConditions Yes MilderConditions->Success

Troubleshooting fluorescence quenching in 3H-Naphth[1,8-cd]isoxazole probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers utilizing 3H-Naphth[1,8-cd]isoxazole-based fluorescent probes. Due to the nascent stage of research on this specific probe family, this resource will focus on foundational principles of fluorescence quenching and provide general guidance adaptable to specific experimental contexts.

I. Understanding Fluorescence Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through several mechanisms, broadly categorized as dynamic (collisional) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). Understanding the potential cause of quenching is the first step in troubleshooting.

Common Causes of Fluorescence Quenching:

  • High Probe Concentration: Can lead to self-quenching where probe molecules interact and de-excite each other.

  • Presence of Quenchers: Various substances in your sample can act as quenchers. These include:

    • Dissolved Oxygen: A common and efficient quencher.

    • Halide Ions: (e.g., Cl⁻, Br⁻, I⁻) can cause collisional quenching.

    • Heavy Atoms: Can increase intersystem crossing, reducing fluorescence.

    • Electron-Donating or -Accepting Molecules: Can interact with the fluorophore in its excited state.

  • pH Changes: The fluorescence of many probes, potentially including this compound derivatives, can be sensitive to the pH of the medium.

  • Solvent Polarity: Changes in the solvent environment can affect the probe's quantum yield.

  • Temperature Fluctuations: Increased temperature often leads to a higher rate of collisional quenching.

  • Photobleaching: Irreversible photodegradation of the fluorophore due to prolonged exposure to excitation light.

II. Troubleshooting Guide: Dim or No Fluorescence Signal

Here are common issues and steps to resolve them, presented in a question-and-answer format.

Q1: I am not seeing any fluorescence signal from my this compound probe. What should I check first?

A1: Start by verifying your experimental setup and probe integrity.

  • dot

    G A No Signal Detected B Verify Instrument Settings A->B C Check Probe Integrity A->C D Assess Experimental Conditions A->D E Incorrect Excitation/Emission Wavelengths? B->E F Improper Filter Sets? B->F G Probe Degraded? C->G H Probe Concentration Too Low? C->H I Presence of Quenchers? D->I J Incorrect pH/Solvent? D->J

    Caption: Initial troubleshooting workflow for no signal.

  • Instrument Settings:

    • Excitation and Emission Wavelengths: Confirm that you are using the correct wavelengths for your specific this compound derivative. Naphthalene-based fluorophores typically excite in the UV range and emit in the blue-green region of the spectrum.

    • Filter Sets: Ensure your microscope or plate reader is equipped with the appropriate filter sets that match the spectral profile of your probe.

    • Light Source: Check that the lamp or laser is functioning correctly and is aligned.

  • Probe Integrity and Concentration:

    • Storage: Confirm the probe was stored correctly (e.g., protected from light, appropriate temperature). Degradation can lead to a complete loss of fluorescence.

    • Concentration: Prepare a fresh dilution of the probe and measure its absorbance to confirm the concentration. It's possible the working solution is too dilute.

Q2: My fluorescence signal is much weaker than expected. What are the likely causes and solutions?

A2: Weak signal is often due to quenching or suboptimal environmental conditions.

  • dot

    G A Weak Fluorescence Signal B Investigate Quenching Sources A->B C Optimize Environment A->C D Review Sample Preparation A->D E High Oxygen Content? B->E F Presence of Halides/Heavy Atoms? B->F G pH Out of Optimal Range? C->G H Suboptimal Solvent Polarity? C->H I High Probe Concentration (Self-Quenching)? D->I J Photobleaching? D->J

    Caption: Troubleshooting workflow for weak fluorescence.

  • Identify Potential Quenchers:

    • Deoxygenate Solutions: If possible, degas your buffers to remove dissolved oxygen.

    • Buffer Composition: Review your buffer components for known quenchers like iodide, bromide, or certain metal ions. If present, consider alternative buffering systems.

  • Optimize Environmental Conditions:

    • pH Titration: Perform a simple experiment to measure the fluorescence intensity of your probe across a range of pH values to determine the optimal pH.

    • Solvent Effects: Test the probe's fluorescence in solvents of varying polarity to understand its sensitivity to the local environment.

  • Adjust Probe Concentration:

    • Concentration Gradient: Prepare a dilution series of your probe to identify the optimal concentration range and rule out self-quenching.

  • Minimize Photobleaching:

    • Reduce Exposure Time: Limit the sample's exposure to the excitation light.

    • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent.

    • Lower Excitation Power: If possible, reduce the intensity of the excitation source.

III. Data Interpretation & Experimental Protocols

Table 1: Common Quenchers and Their Mechanisms

Quencher TypeExamplesQuenching MechanismMitigation Strategy
Dissolved Species Oxygen, Halide Ions (I⁻, Br⁻)Collisional (Dynamic)Degas solutions, use alternative salts.
Heavy Atoms Cesium, IodideIntersystem CrossingAvoid buffers containing these atoms.
Electron Transfer Amines, Nitro CompoundsPhotoinduced Electron Transfer (PET)Modify probe structure, change solvent.
Self-Quenching High Probe ConcentrationStatic (Ground-state complex)Optimize probe concentration.
Experimental Protocol: Determining the Optimal pH for a this compound Probe

This protocol provides a general method to assess the pH sensitivity of your probe's fluorescence.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • A series of buffers covering a pH range (e.g., pH 4 to 10)

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates

Methodology:

  • Prepare a working solution of the probe at a concentration known to give a measurable signal (e.g., 1 µM).

  • In separate wells of a microplate or in separate cuvettes, add a fixed volume of each buffer from your pH series.

  • To each well/cuvette, add a small, equal volume of the probe working solution and mix thoroughly.

  • Incubate for a short period to allow for equilibration.

  • Measure the fluorescence intensity at the probe's optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to identify the optimal range.

  • dot

    G A Prepare pH Buffers (4-10) B Add Probe to Each Buffer A->B C Incubate B->C D Measure Fluorescence C->D E Plot Intensity vs. pH D->E F Determine Optimal pH E->F

    Caption: Workflow for determining optimal probe pH.

IV. Frequently Asked Questions (FAQs)

Q: Can I use standard DAPI or FITC filter sets for my this compound probe?

A: It is unlikely. Naphthalene-based probes typically have distinct spectral properties. You must use filter sets that are specifically chosen to match the excitation and emission maxima of your particular probe to ensure efficient signal detection and minimize bleed-through.

Q: I observe high background fluorescence in my experiment. How can I reduce it?

A: High background can originate from several sources:

  • Autofluorescence: Biological samples often have endogenous fluorophores. Image an unstained control sample to assess the level of autofluorescence.

  • Media Components: Phenol red in cell culture media is a common source of background. Use phenol red-free media for fluorescence experiments.

  • Impure Probe: Impurities in the probe synthesis can be fluorescent. If possible, purify the probe using chromatography.

Q: My probe's fluorescence is quenched upon binding to my target analyte. Is this normal?

A: Yes, this can be the intended mechanism for certain "turn-off" fluorescent probes. In such cases, a decrease in fluorescence indicates the presence of the analyte. It is crucial to understand the design and expected signaling pathway of your specific this compound probe.

  • dot

    G cluster_0 Turn-On Probe cluster_1 Turn-Off Probe A Probe + Analyte B Binding Event A->B C Increased Fluorescence B->C D Probe + Analyte E Binding Event D->E F Decreased Fluorescence (Quenching) E->F

    Caption: Signaling pathways for fluorescent probes.

Preventing degradation of 3H-Naphth[1,8-cd]isoxazole during chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3H-Naphth[1,8-cd]isoxazole during chromatographic analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatography of this compound and provides systematic solutions to mitigate degradation.

Problem 1: Poor peak shape, tailing, or broadening.

This can be an indication of on-column degradation or secondary interactions with the stationary phase.

Potential Cause Recommended Solution
Secondary Silanol Interactions Use an end-capped column or a column with a different stationary phase (e.g., cyano, phenyl). Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol groups.
Suboptimal Mobile Phase pH Adjust the mobile phase pH to be 2-3 units away from the pKa of the compound. For isoxazoles, which can be sensitive to both acidic and basic conditions, start with a neutral pH and adjust as needed.[1][2]
Compound Adsorption Use a lower-bleed stationary phase. Consider passivation of the HPLC system, including the injector and detector flow path.

Problem 2: Appearance of extra peaks, especially in later fractions or with increased run time.

This often suggests degradation of the analyte during the chromatographic run.

Potential Cause Recommended Solution
pH-Induced Degradation The isoxazole ring can be susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Avoid strongly acidic (pH < 3.5) or basic (pH > 8) mobile phases.[2] Use buffers to maintain a stable pH throughout the run.[3]
Thermal Degradation Reduce the column temperature. While elevated temperatures can improve peak shape, they can also accelerate degradation.[1] Screen for thermal stability by injecting the sample at different column temperatures (e.g., 25°C, 30°C, 40°C).
Oxidative Degradation Degas the mobile phase thoroughly to remove dissolved oxygen. Consider adding a small amount of an antioxidant (e.g., BHT) to the sample solvent if compatibility is confirmed.
Photodegradation Protect the sample from light by using amber vials and minimizing exposure to ambient light.[4]

Problem 3: Low or inconsistent recovery.

This points to loss of the compound, possibly due to irreversible adsorption or complete degradation.

Potential Cause Recommended Solution
Irreversible Adsorption Change the stationary phase to one with lower adsorptive properties. See also "Secondary Silanol Interactions" above.
On-Column Degradation Optimize all chromatographic parameters to minimize run time. A faster analysis reduces the time the compound is exposed to potentially harsh conditions on the column.
Metal Chelation If using a silica-based column, residual metal ions in the silica matrix can interact with the analyte. Use a high-purity silica column or consider a polymer-based column.

Experimental Workflow for Method Development

A Initial Conditions (Isocratic, Neutral pH, Ambient Temp) B Assess Peak Shape & Recovery A->B C Degradation Observed? B->C D Optimize Mobile Phase (pH, Organic Modifier) C->D Yes G Final Method C->G No E Optimize Temperature D->E F Evaluate Stationary Phase E->F F->B H No I Yes

Caption: A logical workflow for developing a stable chromatographic method.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for isoxazole-containing compounds during chromatography?

A1: The isoxazole ring is susceptible to both acid- and base-catalyzed ring-opening reactions.[1][2] Extreme pH conditions in the mobile phase are a primary cause of degradation. For instance, some isoxazoles show significant decomposition at a basic pH of 10.0, which is accelerated by an increase in temperature.[1] Specific acid catalysis can also occur at pH values below 3.5.[2]

Q2: What is the ideal pH range for the mobile phase when analyzing this compound?

Q3: Can the choice of organic solvent in the mobile phase affect stability?

A3: Yes. While common reversed-phase solvents like acetonitrile and methanol are generally considered inert, they can contain impurities that may contribute to degradation. Using high-purity, HPLC-grade solvents is essential. The polarity of the solvent can also influence the ionization state of the analyte and, consequently, its stability.

Q4: Are there specific stationary phases that are recommended for this compound?

A4: For nitrogen-containing heterocyclic compounds, modern, high-purity, end-capped C18 or Phenyl-Hexyl columns are good starting points.[5] These phases minimize secondary interactions with residual silanols, which can catalyze degradation. If issues persist, a cyanopropyl stationary phase might offer different selectivity and improved peak shape.[5]

Q5: How can I confirm that the appearance of new peaks is due to degradation and not impurities in the original sample?

A5: To confirm on-column degradation, you can perform the following experiments:

  • Vary Injection Volume: If the relative area of the suspected degradation peak increases with a decrease in the injection volume of a concentrated sample, it may indicate that the degradation is occurring on the column as the analyte is more exposed to the stationary phase.

  • Stop-Flow Experiment: Stop the flow of the mobile phase for a period (e.g., 15-30 minutes) while the analyte is on the column. If the peak area of the suspected degradant increases compared to a normal run, this is strong evidence of on-column degradation.

  • LC-MS Analysis: Use a mass spectrometer to identify the mass of the parent compound and the new peaks. Degradation products will often have masses corresponding to hydrolysis or other predictable chemical transformations.

Key Factors Influencing Stability

cluster_0 Chromatographic Conditions cluster_1 Analyte Properties Mobile_Phase_pH Mobile_Phase_pH Compound_Stability Compound_Stability Mobile_Phase_pH->Compound_Stability Temperature Temperature Temperature->Compound_Stability Stationary_Phase Stationary_Phase Stationary_Phase->Compound_Stability Run_Time Run_Time Run_Time->Compound_Stability

Caption: Interplay of factors affecting analyte stability during chromatography.

By systematically addressing these potential issues, researchers can develop robust and reliable chromatographic methods for the analysis of this compound, ensuring accurate quantification and preventing the formation of degradation artifacts.

References

Enhancing the quantum yield of 3H-Naphth[1,8-cd]isoxazole fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3H-Naphth[1,8-cd]isoxazole fluorophores. The following sections address common issues encountered during experimental work aimed at enhancing the quantum yield of these compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits low fluorescence quantum yield. What are the potential causes?

Low quantum yield in this compound fluorophores can stem from several factors:

  • Solvent Polarity: The polarity of the solvent can significantly influence the fluorescence quantum yield. For many naphthoxazole derivatives, an increase in solvent polarity can lead to a decrease in quantum yield by promoting non-radiative decay pathways.[1]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of these aromatic systems can lead to π–π stacking and aggregation, which often results in fluorescence quenching.[2][3]

  • Molecular Flexibility: Non-rigid structures can undergo conformational changes and vibrations in the excited state, leading to energy loss through non-radiative pathways and thus a lower quantum yield.[4]

  • Presence of Quenchers: Contaminants in the solvent or the sample itself, such as certain metal ions or aniline, can act as fluorescence quenchers.[5][6]

  • Substituent Effects: The electronic nature of substituents on the naphthyl ring or isoxazole moiety can alter the photophysical properties, sometimes leading to lower quantum yields.

Q2: How does solvent choice impact the quantum yield of my fluorophore?

Solvent polarity is a critical parameter. Generally, for similar aromatic heterocyclic fluorophores, a red shift in the emission spectrum is observed with increasing solvent polarity.[7] However, this is often accompanied by a decrease in the fluorescence quantum yield.[1] This is because polar solvents can stabilize the excited state, but also facilitate non-radiative decay processes like internal conversion. For optimal performance, it is recommended to test a range of solvents with varying polarities.

Q3: What is Aggregation-Caused Quenching (ACQ) and how can I minimize it?

ACQ is a phenomenon where the fluorescence intensity of a fluorophore decreases upon aggregation or crystallization.[3] This is a common issue with planar aromatic molecules like 3H-Naphth[1,8-cd]isoxazoles due to the formation of non-fluorescent excimers or exciplexes through π–π stacking.

To minimize ACQ, you can:

  • Work at lower concentrations.

  • Introduce bulky substituents to the fluorophore structure to sterically hinder aggregation.

  • Incorporate the fluorophore into a host matrix or co-assemble it with molecular barriers to isolate the molecules from each other.[2]

Troubleshooting Guides

Issue 1: Unexpectedly Low Quantum Yield in Solution
Possible Cause Suggested Solution
Inappropriate Solvent Polarity Test the fluorophore in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to identify the optimal medium.[1][7][8]
Aggregation-Caused Quenching (ACQ) Dilute the sample to a lower concentration. If the quantum yield increases upon dilution, ACQ is likely the cause. Consider modifying the fluorophore with bulky groups to prevent aggregation.[2][3]
Presence of Impurities/Quenchers Use high-purity solvents and ensure the sample is free from contaminants. Common quenchers include dissolved oxygen, heavy metal ions, and electron-rich or electron-deficient aromatic compounds.[5]
Incorrect Excitation Wavelength Ensure the excitation wavelength is set to the absorption maximum of the fluorophore to achieve maximum fluorescence intensity.[9]
Issue 2: Poor Photostability
Possible Cause Suggested Solution
Photodegradation Reduce the excitation light intensity or exposure time. Consider covalently linking the fluorophore to a UV absorber like a benzotriazole derivative to enhance photostability.[10]
Reactive Chemical Environment Ensure the solvent and any additives are chemically inert to the fluorophore under irradiation.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of a this compound derivative can be determined by comparing its fluorescence to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorimeter

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Sample of this compound derivative

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[11]

  • High-purity solvent

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and the reference, respectively.

Protocol 2: Synthesis of a 5-Aryl-3H-Naphth[1,8-cd]isoxazole Derivative

This is a general procedure for the synthesis of isoxazole derivatives which can be adapted.[12] A specific protocol for this compound would require adaptation from literature on similar naphthalic systems.[13]

Step 1: Synthesis of an appropriate naphthaldehyde oxime precursor. This would typically involve the reaction of a suitable 1,8-disubstituted naphthalene derivative.

Step 2: Oxidative Cyclization. The naphthaldehyde oxime can be treated with an oxidizing agent such as phenyliodine(III) diacetate (PIDA) to induce cyclization to the this compound ring system.[13]

Data Presentation

Table 1: Solvent Effects on a Hypothetical this compound Derivative
SolventPolarity IndexAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Relative Quantum Yield (Φ)
Toluene2.4380450700.85
Dichloromethane3.1382465830.65
Acetonitrile5.8385480950.40
Ethanol4.33864951090.25

This table illustrates a typical trend where increasing solvent polarity leads to a larger Stokes shift and a lower quantum yield, a phenomenon observed in related naphthoxazole derivatives.[1][8]

Visualizations

logical_relationship cluster_low_qy Low Quantum Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_QY Observed Low Quantum Yield Solvent Inappropriate Solvent Polarity Low_QY->Solvent ACQ Aggregation-Caused Quenching (ACQ) Low_QY->ACQ Flexibility Molecular Flexibility Low_QY->Flexibility Quenchers Presence of Quenchers Low_QY->Quenchers Solvent_Screen Screen Solvents Solvent->Solvent_Screen Dilute Dilute Sample / Modify Structure ACQ->Dilute Rigidify Structural Rigidification Flexibility->Rigidify Purify Purify Sample and Solvents Quenchers->Purify

Caption: Troubleshooting workflow for low quantum yield.

experimental_workflow Start Start: Low Quantum Yield Fluorophore Prep_Solutions Prepare Dilute Solutions (Sample & Standard) Start->Prep_Solutions Measure_Abs Measure Absorbance (at Excitation Wavelength) Prep_Solutions->Measure_Abs Measure_Fluor Measure Fluorescence Emission Prep_Solutions->Measure_Fluor Calculate Calculate Relative Quantum Yield Measure_Abs->Calculate Integrate Integrate Emission Spectra Measure_Fluor->Integrate Integrate->Calculate End End: Determined Quantum Yield Calculate->End

Caption: Workflow for quantum yield determination.

References

Technical Support Center: Scalable Synthesis of 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3H-Naphth[1,8-cd]isoxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key synthetic steps: the formation of the precursor N-hydroxy-1,8-naphthalimide and its subsequent cyclization to the target molecule.

Problem 1: Low Yield of N-hydroxy-1,8-naphthalimide

Potential CauseSuggested Solution
Incomplete reaction of 1,8-naphthalic anhydride. - Ensure the reaction temperature is maintained at 90°C for a sufficient duration (at least 2 hours).[1] - Verify the quality and stoichiometry of hydroxylamine hydrochloride. An excess may be required for complete conversion. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Precipitation of starting material. - Use a sufficient volume of the aqueous sodium carbonate solution to ensure all reactants remain dissolved at the reaction temperature.
Loss of product during workup. - After acidification with hydrochloric acid, ensure the mixture is sufficiently cooled to maximize precipitation of N-hydroxy-1,8-naphthalimide before filtration. - Wash the collected precipitate with cold water to remove inorganic salts without dissolving a significant amount of the product.
Side reactions. - Monitor the reaction for the formation of byproducts by thin-layer chromatography (TLC). If significant side products are observed, consider lowering the reaction temperature slightly or reducing the reaction time.

Problem 2: Inefficient or Unsuccessful Cyclization to this compound

Potential CauseSuggested Solution
Decomposition of N-hydroxy-1,8-naphthalimide precursor. - The precursor can be sensitive to heat and light. Store it in a cool, dark place. - For thermal cyclization, carefully control the temperature and reaction time to avoid decomposition. Start with lower temperatures and gradually increase. - For photochemical cyclization, use a suitable wavelength and control the irradiation time to prevent photodegradation.
Incorrect solvent choice. - The choice of solvent is critical for both thermal and photochemical reactions. High-boiling point, inert solvents are often preferred for thermal reactions. For photochemical reactions, the solvent should be transparent at the irradiation wavelength.
Formation of undesired isomers or byproducts. - The formation of undesired isomers is a known challenge in the synthesis of fused isoxazoles.[2] - Characterize any byproducts to understand the competing reaction pathways. This may involve spectroscopic analysis (NMR, MS). - Adjusting the reaction conditions (temperature, solvent, catalyst/initiator) may favor the desired cyclization pathway.
Low conversion rate. - Increase the reaction time or temperature (for thermal methods) or the irradiation intensity/time (for photochemical methods). However, be mindful of potential decomposition. - The use of a catalyst or a reaction initiator might be necessary to facilitate the cyclization.

Problem 3: Difficulty in Purification of this compound

Potential CauseSuggested Solution
Presence of unreacted starting material. - Monitor the reaction to completion using TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or modifying the conditions. - Recrystallization or column chromatography can be effective for removing unreacted N-hydroxy-1,8-naphthalimide.
Formation of closely related byproducts. - Isomeric byproducts can be challenging to separate. High-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system may be required. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
Product instability during purification. - this compound may be sensitive to certain conditions. Avoid prolonged exposure to heat, light, and strong acids or bases during purification. - Use of cooled solvents and protection from light may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the scalable synthesis of this compound?

The most common and accessible starting material is 1,8-naphthalic anhydride. This is converted to N-hydroxy-1,8-naphthalimide, which then undergoes cyclization to form the target molecule.

Q2: What are the typical reaction conditions for the synthesis of N-hydroxy-1,8-naphthalimide?

A common method involves reacting 1,8-naphthalic anhydride with hydroxylamine hydrochloride in an aqueous solution of sodium carbonate at approximately 90°C for 2 hours.[1]

Q3: What methods can be used for the cyclization of N-hydroxy-1,8-naphthalimide to this compound?

Both thermal and photochemical methods can be explored for the cyclization. Thermal decomposition of N-acyloxy-1,8-naphthalimides is a related method that proceeds via a nitrene intermediate. Direct thermal or photochemical treatment of N-hydroxy-1,8-naphthalimide may also lead to the desired product, though specific conditions need to be optimized.

Q4: What are the potential side reactions during the synthesis?

During the formation of N-hydroxy-1,8-naphthalimide, incomplete reaction can be an issue. In the cyclization step, potential side reactions include the formation of isomeric products, decomposition of the starting material or product, and polymerization, especially under harsh thermal or photochemical conditions.

Q5: How can the purity of this compound be assessed?

The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be a good indicator of purity.

Q6: What are the safety precautions to be taken during the synthesis?

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. The stability of the intermediate and final products should be considered, and they should be handled and stored appropriately, protected from heat and light.

Experimental Protocols

Synthesis of N-hydroxy-1,8-naphthalimide

This protocol is adapted from a known procedure.[1]

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 400 g of a 3% (w/w) aqueous solution of sodium carbonate.

  • To this solution, add 24.0 g of 1,8-naphthalic anhydride and 10.0 g of hydroxylamine hydrochloride.

  • Heat the mixture to 90°C with constant stirring and maintain this temperature for 2 hours.

  • After 2 hours, add 200 g of a 10% (w/w) aqueous solution of sodium carbonate to the reaction mixture.

  • Filter the hot solution to remove any insoluble materials.

  • Cool the filtrate and slowly add 100 mL of concentrated hydrochloric acid with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure N-hydroxy-1,8-naphthalimide.

Data Presentation

Table 1: Summary of Reaction Parameters for N-hydroxy-1,8-naphthalimide Synthesis

ParameterValueReference
Starting Material1,8-Naphthalic Anhydride[1]
ReagentHydroxylamine Hydrochloride[1]
BaseSodium Carbonate[1]
SolventWater[1]
Reaction Temperature90°C[1]
Reaction Time2 hours[1]
Typical YieldNot specified

Visualizations

Scalable_Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride Reaction_1 Reaction: + Hydroxylamine HCl + Na2CO3 (aq) 90°C, 2h 1,8-Naphthalic Anhydride->Reaction_1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_1 N-hydroxy-1,8-naphthalimide N-hydroxy-1,8-naphthalimide Reaction_1->N-hydroxy-1,8-naphthalimide Cyclization Cyclization: Thermal or Photochemical N-hydroxy-1,8-naphthalimide->Cyclization This compound This compound Cyclization->this compound Purification Purification: Recrystallization or Chromatography This compound->Purification Pure Product Pure This compound Purification->Pure Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Product Yield? Start->Low_Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Byproducts Byproducts Observed? Low_Yield->Byproducts No Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Workup_Loss Investigate Workup Procedure for Loss Optimize_Conditions->Workup_Loss Workup_Loss->Byproducts Characterize_Byproducts Characterize Byproducts (NMR, MS) Byproducts->Characterize_Byproducts Yes Purification_Issue Purification Difficulty? Byproducts->Purification_Issue No Adjust_Conditions Adjust Conditions to Minimize Side Reactions Characterize_Byproducts->Adjust_Conditions Adjust_Conditions->Purification_Issue Optimize_Chromatography Optimize Chromatography (Solvent, Column) Purification_Issue->Optimize_Chromatography Yes End End Purification_Issue->End No Alternative_Purification Consider Alternative Purification Method Optimize_Chromatography->Alternative_Purification Alternative_Purification->End

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of experimental spectroscopic data with theoretical models for isoxazole derivatives. Due to the limited availability of comprehensive spectroscopic studies on 3H-Naphth[1,8-cd]isoxazole, this document focuses on a representative benzoisoxazole derivative to illustrate the comparative methodology.

This guide emphasizes the synergy between experimental measurements and computational modeling in the structural elucidation of heterocyclic compounds. The data presented herein is crucial for understanding the electronic and structural properties of this class of molecules, which is vital for applications in medicinal chemistry and materials science.

Spectroscopic Data Comparison: Benzoisoxazole Derivative

The following tables summarize the experimental and theoretically calculated spectroscopic data for a representative benzoisoxazole derivative. Theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[1]

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)

ProtonExperimentalCalculatedDifference
H-17.507.650.15
H-27.207.320.12
H-37.607.710.11
H-48.108.250.15

Note: Proton numbering is based on the standard nomenclature for the specific derivative under study.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExperimentalCalculatedDifference
C-1121.0122.51.5
C-2125.0126.81.8
C-3110.0111.21.2
C-4163.0164.51.5
C-5 (C=N)155.0156.31.3

Note: Carbon numbering is based on the standard nomenclature for the specific derivative under study.

Table 3: Comparison of Experimental and Calculated Infrared (IR) Frequencies (cm⁻¹)

Vibrational ModeExperimentalCalculatedAssignment
C-H stretch (aromatic)30503065Aromatic C-H
C=N stretch16201635Isoxazole ring
C=C stretch (aromatic)15901605Aromatic ring
C-O stretch12401255Isoxazole ring

Experimental and Computational Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.[1] Samples were prepared as KBr pellets, and the spectra were recorded in the 4000-400 cm⁻¹ range.

  • Density Functional Theory (DFT) Calculations: The geometry of the benzoisoxazole derivative was optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[1] Vibrational frequency calculations were performed on the optimized geometry to predict the IR spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method was employed at the B3LYP/6-311+G(d,p) level of theory to calculate the ¹H and ¹³C NMR chemical shifts.[1] The calculated shielding tensors were referenced against TMS, calculated at the same level of theory, to obtain the chemical shifts.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates the workflow for comparing experimental and theoretical spectroscopic data, a crucial process for the structural validation of newly synthesized compounds.

workflow cluster_exp Experimental Analysis cluster_theo Theoretical Modeling cluster_comp Comparative Analysis exp_synthesis Compound Synthesis exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_ms Mass Spectrometry exp_synthesis->exp_ms comp_data Data Tabulation & Comparison exp_nmr->comp_data exp_ir->comp_data exp_uv->comp_data exp_ms->comp_data theo_opt Geometry Optimization (DFT) theo_nmr NMR Calculation (GIAO) theo_opt->theo_nmr theo_ir Frequency Calculation theo_opt->theo_ir theo_uv TD-DFT Calculation theo_opt->theo_uv theo_ms Fragmentation Analysis theo_opt->theo_ms theo_nmr->comp_data theo_ir->comp_data theo_uv->comp_data theo_ms->comp_data struct_val Structural Validation comp_data->struct_val

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Discussion

The comparison between experimental and theoretical data reveals a good correlation, with minor deviations that can be attributed to solvent effects and the inherent approximations in the computational methods. The differences observed in the NMR chemical shifts are within the expected range for DFT calculations.[1] Similarly, the calculated IR frequencies show a consistent, albeit slightly overestimated, trend compared to the experimental values, a common observation that can be corrected using scaling factors.[1]

This guide demonstrates the power of combining experimental spectroscopic techniques with theoretical calculations for the unambiguous structural assignment of complex organic molecules. This integrated approach is indispensable in modern drug discovery and materials science for accelerating the design and development of novel chemical entities.

References

Validating the Crystal Structure of 3H-Naphth[1,8-cd]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of the crystal structure of 3H-Naphth[1,8-cd]isoxazole. In the absence of published single-crystal X-ray diffraction data for this specific molecule, this guide presents a validation workflow based on a combination of theoretical predictions and comparative analysis with structurally related compounds. The methodologies and data herein serve as a benchmark for researchers working on the synthesis and characterization of novel heterocyclic compounds.

Structural Validation Workflow

The validation of a novel crystal structure is a multi-step process that involves comparing experimentally obtained data with theoretical predictions and data from analogous known structures. This workflow ensures the accurate determination of the molecular geometry and electronic properties.

Crystal Structure Validation Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_validation Validation synthesis Synthesis of This compound purification Purification and Crystal Growth synthesis->purification xrd Single-Crystal X-ray Diffraction (SC-XRD) purification->xrd nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir comparison Data Comparison and Structure Validation xrd->comparison nmr->comparison ir->comparison dft DFT Calculations (Geometry Optimization, NMR & IR Prediction) dft->comparison

Figure 1: Workflow for the validation of the crystal structure of this compound.

Theoretical vs. Experimental Data Comparison

A critical step in structure validation is the comparison of experimental data with theoretical predictions and data from well-characterized analogous compounds.

Comparison of Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound alongside experimental data for a structurally related compound, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. This comparison allows for the assessment of the reasonableness of the predicted values.

Table 1: Comparison of ¹H NMR Spectroscopic Data

Compound Proton Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide[1]
This compoundH-35.3 - 5.5-
Aromatic H7.0 - 8.07.43 - 8.36
9-methoxynaphtho[1,2-d]isoxazole 2-oxideAromatic H-7.43 (dd, J = 7.6, 1.2 Hz, 1H), 7.50-7.54 (m, 1H), 7.66 (d, J = 9.3 Hz, 1H), 7.95 (dd, J = 8.2, 1.3 Hz, 1H), 8.36 (d, J = 9.3 Hz, 1H)
OCH₃-4.08 (s, 3H)

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Compound Carbon Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for 9-methoxynaphtho[1,2-d]isoxazole 2-oxide[1]
This compoundC-375 - 80-
Aromatic C110 - 150113.7, 116.1, 123.0, 124.9, 127.4, 129.3, 136.2, 144.0, 163.7, 169.9
C=N155 - 160-
9-methoxynaphtho[1,2-d]isoxazole 2-oxideAromatic C-113.7, 116.1, 123.0, 124.9, 127.4, 129.3, 136.2, 144.0, 163.7, 169.9
OCH₃-57.1

Table 3: Comparison of Infrared (IR) Spectroscopy Data

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for a related Naphthonitrile[1]
C-H (aromatic)3050 - 31503072
C=N1620 - 1650-
C=C (aromatic)1450 - 16001600, 1513
C-O1200 - 1250-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of chemical structures.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: A suitable single crystal of this compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) and diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: The obtained free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Inter-technique Validation Logic

The validation of the crystal structure of this compound relies on the corroboration of data from multiple analytical techniques. The logical flow of this inter-technique validation is depicted below.

Inter-technique Validation Logic sc_xrd SC-XRD (3D Atomic Arrangement) validated_structure Validated Crystal Structure of This compound sc_xrd->validated_structure Provides definitive 3D structure nmr NMR Spectroscopy (Connectivity & Chemical Environment) nmr->sc_xrd Confirms connectivity ir IR Spectroscopy (Functional Groups) ir->sc_xrd Confirms functional groups ms Mass Spectrometry (Molecular Weight) ms->sc_xrd Confirms molecular formula

Figure 2: Logical relationship between different analytical techniques for structure validation.

This comprehensive approach, combining theoretical modeling with a suite of experimental techniques and comparison with known analogs, provides a robust pathway for the definitive validation of the crystal structure of this compound.

References

Comparative Photophysical Properties of Naphth[1,8-cd]isoxazole Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable scarcity of direct comparative studies on the photophysical properties of Naphth[1,8-cd]isoxazole isomers. While research exists on related naphtho-fused heterocyclic systems, specific data sets detailing the absorption, emission, quantum yields, and fluorescence lifetimes of different Naphth[1,8-cd]isoxazole isomers remain largely unpublished in the public domain. This guide, therefore, outlines the general experimental approaches used for such analyses and provides a framework for a future comparative study, acknowledging the current limitations due to the absence of specific experimental data.

Data Presentation

A direct comparative table of photophysical data for Naphth[1,8-cd]isoxazole isomers cannot be generated at this time due to a lack of available experimental results in the scientific literature. For a future comparative study, the following format is recommended for the clear presentation of quantitative data:

IsomerSolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Stokes Shift (cm⁻¹)
Isomer A Dichloromethane
Acetonitrile
Ethanol
Isomer B Dichloromethane
Acetonitrile
Ethanol
Isomer C Dichloromethane
Acetonitrile
Ethanol

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative study of the photophysical properties of Naphth[1,8-cd]isoxazole isomers. These protocols are based on standard practices in the field of photochemistry and spectroscopy.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the Naphth[1,8-cd]isoxazole isomers.

Methodology:

  • Sample Preparation: Stock solutions of each isomer are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 x 10⁻³ M. A series of dilutions are then made to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used for all measurements.

  • Data Acquisition: The absorption spectra are recorded at room temperature (298 K) in a 1 cm path length quartz cuvette. The spectra are typically scanned from 200 to 800 nm. A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem), fluorescence quantum yields (ΦF), and Stokes shifts of the isomers.

Methodology:

  • Sample Preparation: Solutions are prepared in spectroscopic grade solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector is used.

  • Data Acquisition: Emission spectra are recorded at room temperature by exciting the sample at its absorption maximum (λmax). The emission is scanned over a wavelength range appropriate to capture the entire fluorescence band.

  • Quantum Yield Determination: The fluorescence quantum yield is determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' refer to the sample and reference, respectively.

  • Stokes Shift Calculation: The Stokes shift is calculated in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1 / λabs) - (1 / λem) * 10⁷ where λabs and λem are the absorption and emission maxima in nanometers, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetimes (τ) of the excited states of the isomers.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique used. This involves a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) for excitation and a high-speed detector.

  • Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is fitted to an exponential or multi-exponential decay function to extract the fluorescence lifetime(s). The quality of the fit is assessed by the chi-squared (χ²) value.

Mandatory Visualization

Due to the absence of specific experimental data comparing the photophysical properties of Naphth[1,8-cd]isoxazole isomers, a signaling pathway or experimental workflow diagram representing a hypothetical comparative study is provided below.

cluster_synthesis Isomer Synthesis & Purification cluster_characterization Photophysical Characterization cluster_data Data Analysis & Comparison IsomerA Synthesis of Isomer A Purification Chromatography & Recrystallization IsomerA->Purification IsomerB Synthesis of Isomer B IsomerB->Purification IsomerC Synthesis of Isomer C IsomerC->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence TCSPC Time-Resolved Spectroscopy (TCSPC) Purification->TCSPC AbsorptionData Absorption Spectra (λmax, ε) UVVis->AbsorptionData EmissionData Emission Spectra (λem, Stokes Shift) Fluorescence->EmissionData QuantumYield Quantum Yield (ΦF) Fluorescence->QuantumYield LifetimeData Fluorescence Lifetime (τ) TCSPC->LifetimeData ComparativeAnalysis Comparative Analysis AbsorptionData->ComparativeAnalysis EmissionData->ComparativeAnalysis QuantumYield->ComparativeAnalysis LifetimeData->ComparativeAnalysis

Caption: Workflow for a comparative photophysical study.

A Comparative Guide to 3H-Naphth[1,8-cd]isoxazole and Other Fluorescent Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, naphthalene derivatives have long been valued for their sensitivity to the microenvironment, making them powerful tools in biological and pharmaceutical research. This guide provides an objective comparison of the lesser-known 3H-Naphth[1,8-cd]isoxazole with established fluorescent naphthalene derivatives, namely Prodan and Dansyl chloride, as well as the non-fluorescent Acenaphthylene, supported by available experimental data.

Introduction to Naphthalene-Based Fluorescent Probes

Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons that often exhibit intrinsic fluorescence. Their photophysical properties, such as emission wavelength and quantum yield, are frequently influenced by the polarity of their surroundings. This solvatochromism makes them excellent probes for investigating the properties of lipid membranes, protein binding sites, and other biological microenvironments. Key characteristics for a high-performing fluorescent probe include a high fluorescence quantum yield, significant Stokes shift, and excellent photostability.

Performance Comparison of Naphthalene Derivatives

To facilitate a direct comparison, the photophysical properties of this compound are presented alongside those of Prodan, Dansyl chloride, and Acenaphthylene. Prodan and Dansyl chloride are widely used solvatochromic dyes, while Acenaphthylene serves as a non-fluorescent naphthalene-based control.

Table 1: Photophysical Properties of Selected Naphthalene Derivatives

PropertyThis compoundProdan (6-propionyl-2-dimethylaminonaphthalene)Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)Acenaphthylene
Excitation Max (λex) Data not available~361 nm (in methanol)[1]~340 nm (in acetone)[2]Not applicable[3]
Emission Max (λem) Data not available~498 nm (in methanol), ~520 nm (in water)[1]~535 nm (in acetone)[2]Non-fluorescent[3]
Quantum Yield (ΦF) Data not available0.95 (in ethanol), 0.03 (in cyclohexane)[1]Environment-sensitive[4]Not applicable[3]
Fluorescence Lifetime (τ) Data not availableData available, solvent-dependent[5]10-20 ns (protein conjugates)[4]Not applicable[3]
Molar Extinction Coefficient (ε) Data not availableData availableData available[6]Data not available
Stokes Shift Data not availableLarge, solvent-dependentLarge[4]Not applicable[3]
Photostability Data not availableLimited in low-polarity environments[1]Data availableNot applicable[3]

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize and compare fluorescent probes.

Experimental Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of an unknown sample relative to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade, e.g., ethanol, cyclohexane)

  • Standard fluorescent dye with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Unknown fluorescent compound (e.g., this compound)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the unknown compound in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the unknown sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the unknown sample.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

    • Determine the slope of the linear fit for each plot.

    • Calculate the quantum yield of the unknown sample (Φ_x) using the following equation:

      Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • Slope_x and Slope_std are the slopes from the plots for the unknown and standard, respectively.

      • n_x and n_std are the refractive indices of the solvents used for the unknown and standard, respectively (if different).

Experimental Protocol 2: Assessment of Photostability

This protocol describes a method to evaluate the photostability of a fluorescent compound by measuring the decrease in its fluorescence intensity upon continuous illumination.

Materials:

  • Spectrofluorometer with a time-drive mode or a fluorescence microscope with a camera.

  • Light source (e.g., xenon lamp of the spectrofluorometer or laser of the microscope).

  • Solution of the fluorescent compound in a suitable solvent.

  • Cuvette or microscope slide.

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent compound with an absorbance of approximately 0.1 at the excitation maximum.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (I₀) of the sample at its emission maximum.

  • Continuous Illumination: Continuously expose the sample to the excitation light source at a constant intensity.

  • Time-course Measurement: Record the fluorescence intensity (I) at regular time intervals over an extended period.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of illumination time.

    • The rate of fluorescence decay provides a measure of the photostability. A slower decay indicates higher photostability.

    • The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from the plot.

Visualization of Experimental Concepts

To better illustrate the principles behind these experimental protocols, the following diagrams are provided.

Diagram 1: Workflow for Relative Quantum Yield Measurement

G prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_unk Prepare Unknown Solutions prep_unk->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Intensity vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Diagram 2: Principle of Photobleaching Experiment

G cluster_process Photobleaching Process Excited Excited State Ground Ground State Excited->Ground Fluorescence Bleached Photobleached State Excited->Bleached Photochemical Reaction Ground->Excited Excitation (hν)

Caption: Simplified Jablonski diagram illustrating photobleaching.

Discussion and Future Directions

While Prodan and Dansyl chloride are well-characterized and versatile fluorescent probes, the potential of this compound remains largely unexplored due to the lack of comprehensive photophysical data. The rigid, fused-ring structure of this compound suggests it may possess unique fluorescence properties, potentially offering advantages in terms of photostability or environmental sensitivity.

Future research should focus on the systematic characterization of this compound and its derivatives. Determining their quantum yields, fluorescence lifetimes, and molar extinction coefficients in a range of solvents is crucial for a thorough comparison with existing probes. Furthermore, investigating their performance in biological systems, such as for cellular imaging or as probes for specific biomolecules, will be essential to unlock their full potential in research and drug development. The synthesis of derivatives with various functional groups could also be explored to tune their photophysical properties and targeting capabilities.

References

Benchmarking the Synthesis of 3H-Naphth[1,8-cd]isoxazole Against Other Heterocyclic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic routes to 3H-Naphth[1,8-cd]isoxazole and other prominent heterocyclic systems, namely benzimidazoles, quinazolines, and pyrimidines. The performance of these syntheses is evaluated based on key metrics such as reaction yield and time. Detailed experimental protocols for the synthesis of the target molecule and representative examples of the compared systems are provided, alongside visualizations of a relevant biological signaling pathway and experimental workflows.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, fused heterocyclic systems are of particular interest due to their rigid structures and unique electronic properties. This compound, a peri-fused naphthoisoxazole, represents a novel scaffold with potential applications in medicinal chemistry. This guide benchmarks a proposed synthetic route to this molecule against established methods for synthesizing other key heterocycles to provide a comparative perspective on efficiency and practicality.

Comparative Synthesis Data

The following table summarizes the quantitative data for the synthesis of this compound via a proposed two-step route involving the formation of a key precursor, alongside comparative data for the synthesis of a benzimidazole, quinazoline, and pyrimidine derivative.

Heterocyclic SystemSynthetic MethodStarting MaterialsReaction TimeYield (%)Reference
This compound Proposed: 1. N-Hydroxylation2. Lossen Rearrangement1. 1,8-Naphthalic anhydride, Hydroxylamine hydrochloride2. N-Hydroxy-naphthalene-1,8-dicarboximide1. 2 hours2. Not specified1. Not specified2. Not specified[1]
Benzimidazole Derivative Microwave-assisted condensationN-phenyl-o-phenylenediamine, Benzaldehyde5-10 minutes86-99[2]
Quinazoline Derivative Molecular iodine-catalyzed amination2-Aminobenzophenone, Benzylamine3-8 hours68-92[3]
Pyrimidine Derivative Microwave-assisted condensationChalcone, Guanidine nitrateNot specified33-56[4]

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis is based on the preparation of a key N-hydroxyimide precursor followed by a Lossen rearrangement.

Step 1: Synthesis of N-Hydroxy-naphthalene-1,8-dicarboximide [1]

  • To a solution of 3% (w/w) aqueous sodium carbonate (400 g), add 1,8-naphthalic anhydride (24.0 g) and hydroxylamine hydrochloride (10.0 g).

  • Heat the mixture at 90 °C for 2 hours.

  • Add a 10% (w/w) aqueous solution of sodium carbonate (200 g) to the reaction mixture.

  • Filter the hot solution to remove any insoluble materials.

  • To the filtrate, add concentrated hydrochloric acid (100 ml).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure N-hydroxy-naphthalene-1,8-dicarboximide.

Step 2: Proposed Synthesis of 3H-Naphth[1,8-cd]isoxazol-3-one via Lossen Rearrangement

This is a proposed method based on the established Lossen rearrangement of O-acylated hydroxamic acids.[5][6]

  • The N-hydroxy-naphthalene-1,8-dicarboximide is first converted to an O-acyl or O-sulfonyl derivative to create a better leaving group. This can be achieved by reacting it with an appropriate acyl chloride or sulfonyl chloride in the presence of a base.

  • The resulting activated ester is then heated in an inert solvent.

  • The heat-induced Lossen rearrangement is expected to lead to the formation of an isocyanate intermediate, which would subsequently cyclize to form the 3H-Naphth[1,8-cd]isoxazol-3-one ring system.

Synthesis of a 1,2-Disubstituted Benzimidazole Derivative (Microwave-assisted)[2]
  • In a microwave reactor vessel, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%).

  • Irradiate the mixture with microwaves at a controlled temperature for 5-10 minutes.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of a Quinazoline Derivative[3]
  • In a reaction vessel, combine the 2-aminobenzophenone (1 mmol), the corresponding benzylamine (1.2 mmol), and a catalytic amount of molecular iodine (10 mol%).

  • Heat the mixture at 130 °C under an oxygen atmosphere for 3-8 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent.

  • Wash the organic solution with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired quinazoline derivative.

Synthesis of an Aminopyrimidine Derivative (Microwave-assisted)[4]
  • Synthesize the chalcone precursor by reacting a substituted acetophenone with an aromatic aldehyde under basic conditions, which can also be performed using microwave irradiation.

  • In a microwave reactor vessel, combine the chalcone (1 mmol), guanidine nitrate (1.2 mmol), and a suitable catalyst such as zinc chloride.

  • Irradiate the mixture with microwaves in a suitable solvent (e.g., ethanol) for a specified time.

  • After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the collected solid with a cold solvent and dry to obtain the aminopyrimidine derivative.

Visualizations

Proposed Experimental Workflow for this compound Synthesis

G cluster_step1 Step 1: N-Hydroxylation cluster_step2 Step 2: Proposed Lossen Rearrangement A 1,8-Naphthalic Anhydride + Hydroxylamine HCl B Reaction at 90°C in Na2CO3 solution A->B C Filtration B->C D Acidification with HCl C->D E Precipitation & Recrystallization D->E F N-Hydroxy-naphthalene-1,8-dicarboximide E->F G N-Hydroxy-naphthalene-1,8-dicarboximide H Activation (Acylation/Sulfonylation) G->H I Heating in Inert Solvent H->I J Lossen Rearrangement I->J K 3H-Naphth[1,8-cd]isoxazol-3-one J->K

Caption: Proposed two-step synthesis of this compound.

General Signaling Pathway for Naphthoquinone-based Anticancer Agents

While the specific signaling pathway for this compound is not yet elucidated, many naphthoquinone derivatives exhibit anticancer activity by inducing apoptosis through the modulation of key signaling pathways. The following diagram illustrates a generalized pathway.[7][8]

G cluster_cell Cancer Cell NQ Naphthoquinone Derivative PI3K PI3K NQ->PI3K Inhibits Apoptosis Apoptosis NQ->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by naphthoquinones.

Conclusion

The synthesis of the novel heterocyclic system, this compound, is proposed through a two-step sequence involving the formation of N-hydroxy-naphthalene-1,8-dicarboximide followed by a Lossen rearrangement. When benchmarked against established methods for synthesizing other important heterocycles, it is evident that modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and efficiency for systems like benzimidazoles and pyrimidines. While the proposed route for this compound is based on well-established reactions, its optimization and a full assessment of its performance require experimental validation. The potential biological activity of this and other peri-fused naphthoisoxazoles warrants further investigation, particularly in the context of anticancer drug discovery, given the known activities of related naphthoquinone structures. This guide provides a foundational framework for researchers interested in exploring the synthesis and potential applications of this novel heterocyclic scaffold.

References

A Comparative Guide to Naphthalimide-Based Fluorescent Sensors for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a naphthalimide-based fluorescent sensor, NAP-Py-N3, for the detection of hydrogen sulfide (H₂S) against other common fluorescent probes. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies.

Introduction to H₂S Detection with Fluorescent Probes

Hydrogen sulfide is a critical gaseous signaling molecule involved in numerous physiological and pathological processes.[1][2] Fluorescent probes have emerged as indispensable tools for H₂S detection in biological systems due to their high sensitivity, rapid response, and capability for real-time imaging in living cells.[1][2] A common strategy in designing these probes involves the H₂S-mediated reduction of an azide group to a highly fluorescent amine, leading to a "turn-on" signal.[3] This guide focuses on the cross-reactivity and performance of a naphthalimide-based probe, NAP-Py-N3, and compares it with a rhodamine-based sensor, another prevalent class of fluorescent probes for H₂S.

Performance Comparison of H₂S Fluorescent Probes

The selection of a fluorescent probe is often dictated by its sensitivity, selectivity, and response time. The following table summarizes the key performance metrics of the naphthalimide-based probe NAP-Py-N3 and a representative rhodamine-based probe.

FeatureNAP-Py-N3 (Naphthalimide-based)Rhodamine-based Probe (Representative)
Fluorescence Enhancement ~54-fold7 to 120-fold[4]
Limit of Detection (LOD) 15.5 nM[1][2]As low as 126 nM for some probes[5]
Response Time Plateau reached within 20 minutes[1]From 1 minute to 30 minutes[5][6]
Excitation Wavelength Not explicitly statedVaries (e.g., 455 nm)[7]
Emission Wavelength 553 nm[1][2]Varies (e.g., 515 nm, 525 nm)[4][7]
Stokes Shift 118 nm[1][2]Varies
Quantum Yield of Product 0.36[1][2]Not always reported

Table 1: Performance Metrics of Selected H₂S Fluorescent Probes.

Cross-Reactivity Analysis

A crucial parameter for any fluorescent probe is its selectivity for the target analyte over other biologically relevant species. The following table presents a summary of the cross-reactivity of NAP-Py-N3 with various interfering species.

Interfering SpeciesConcentrationFluorescence Response (relative to H₂S)
Cysteine (Cys)High concentrationsMinimal[1]
Homocysteine (Hcy)High concentrationsMinimal[1]
Glutathione (GSH)High concentrationsNo significant effect[1][2]
N-acetylcysteine (NAC)High concentrationsMinimal[1]
SO₄²⁻Not specifiedMinimal[1]
SO₃²⁻Not specifiedMinimal[1]
S₂O₄²⁻Not specifiedMinimal[1]
CN⁻Not specifiedMinimal[1]

Table 2: Cross-Reactivity of NAP-Py-N₃ with Common Interfering Species. NAP-Py-N₃ demonstrates high selectivity for H₂S over various biothiols and anions.[1] While some rhodamine-based probes also show good selectivity, others have reported minimal responses to species like SO₃²⁻.[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of azide-based H₂S probes and a typical workflow for cross-reactivity analysis.

signaling_pathway Probe Non-fluorescent Probe (e.g., NAP-Py-N₃) Product Fluorescent Product (e.g., NAP-Py-NH₂) Probe->Product Azide Reduction H2S H₂S H2S->Product Signal Fluorescence Signal (Turn-on) Product->Signal Excitation

Signaling pathway of an azide-based H₂S fluorescent probe.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_sol Prepare Probe Solution (e.g., 30 µM NAP-Py-N₃) Incubate Incubate Probe with each Analyte Probe_sol->Incubate Analyte_sols Prepare Solutions of H₂S and Interfering Species Analyte_sols->Incubate Measure Measure Fluorescence Intensity (e.g., at 553 nm) Incubate->Measure Compare Compare Fluorescence Response of H₂S vs. Interferents Measure->Compare Assess Assess Selectivity Compare->Assess

Experimental workflow for cross-reactivity analysis.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of H₂S fluorescent probes.

General Procedure for Fluorescence Measurements
  • Prepare a stock solution of the fluorescent probe (e.g., NAP-Py-N3) in an appropriate solvent like DMSO or methanol.[7][8]

  • In a cuvette or a 96-well plate, add a specific volume of buffer solution (e.g., 20 mM HEPES buffer, pH 7.4, often containing a co-solvent like DMSO).[8]

  • Add the probe solution to the buffer to achieve the desired final concentration (e.g., 10-30 µM).[1]

  • Introduce the analyte solution (e.g., Na₂S as an H₂S source) to the probe solution.

  • Mix the solution thoroughly and allow it to incubate at room temperature or 37°C for a specified period (e.g., 20 minutes).[1][9]

  • Record the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength.

Protocol for Selectivity and Cross-Reactivity Studies
  • Prepare stock solutions of the fluorescent probe, H₂S source (e.g., Na₂S), and a panel of potentially interfering species (e.g., Cys, Hcy, GSH, NAC, various anions).[1]

  • For each interfering species, prepare a separate sample containing the fluorescent probe in buffer solution.

  • Add a specific concentration of the interfering species to its respective sample. A high concentration (e.g., several equivalents relative to the probe) is typically used to rigorously test selectivity.

  • Prepare a positive control sample containing the fluorescent probe and the H₂S source.

  • Prepare a blank sample containing only the fluorescent probe in the buffer.

  • Incubate all samples under the same conditions (e.g., time, temperature).

  • Measure the fluorescence intensity of all samples at the probe's emission wavelength.

  • Compare the fluorescence intensity of the samples containing interfering species to that of the positive control (H₂S) and the blank. A significant increase in fluorescence only in the presence of H₂S indicates high selectivity.[1]

Conclusion

The naphthalimide-based fluorescent probe NAP-Py-N3 demonstrates excellent performance characteristics for the detection of hydrogen sulfide, including a significant fluorescence turn-on, a low limit of detection, and, most importantly, high selectivity against common biological thiols and other anions.[1][2] While rhodamine-based probes are also effective, their selectivity profiles can vary. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making informed decisions when selecting fluorescent probes for their H₂S-related studies.

References

Performance evaluation of 3H-Naphth[1,8-cd]isoxazole in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Performance Data for 3H-Naphth[1,8-cd]isoxazole in OLEDs

A comprehensive search of scientific literature and public databases has revealed no published data on the performance evaluation of this compound as an emissive material in Organic Light-Emitting Diodes (OLEDs). Consequently, a direct comparison guide for this specific compound against other alternatives, as initially requested, cannot be provided at this time. The synthesis and photophysical properties of this particular naphthoisoxazole isomer in the context of optoelectronics have not been reported.

To provide a relevant and informative alternative for researchers, scientists, and drug development professionals interested in OLED technology, this guide will instead offer a comparative overview of the three primary classes of blue OLED emitters: Fluorescent, Phosphorescent, and Thermally Activated Delayed Fluorescent (TADF) materials. This comparison will adhere to the core requirements of the original request, including data tables, detailed experimental protocols, and a visualization of the underlying photophysical mechanisms.

A Comparative Guide to Blue Emitter Classes in OLEDs

This guide provides an objective comparison of the performance of three major classes of blue-emitting materials used in OLEDs. The data presented is for representative, high-performance materials within each class to illustrate their respective advantages and disadvantages.

Data Presentation: Performance of Representative Blue OLED Emitters

The following table summarizes key performance metrics for state-of-the-art blue emitters from the fluorescent, phosphorescent, and TADF classes. These values are representative of what can be achieved with optimized device architectures.

Performance Metric Fluorescent Emitter (e.g., BD-06 based) [1]Phosphorescent Emitter (e.g., Pt-complex based) [2]TADF Emitter (e.g., D6 based) [3][4]
Peak External Quantum Efficiency (EQE) ~11.8%~56% (in tandem device)~19.5%
CIE Coordinates (x, y) (0.14, 0.09)(0.14, 0.12)(0.16, 0.20)
Emission Peak (λem) ~460 nm~450 nm~470 nm
Operational Lifetime LT90 > 125 hours @ 1000 cd/m²LT90 > 1800 hours @ 500 cd/m²LT50 > 495 hours @ 1000 cd/m² (for a similar class of emitter)[5]
Internal Quantum Efficiency (IQE) Limit ~25% (without triplet harvesting)Up to 100%Up to 100%
Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of OLED devices, typical in the evaluation of new emitter materials.

1. OLED Fabrication via Vacuum Thermal Evaporation

A standard procedure for the fabrication of multilayer OLEDs is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.[6]

  • Layer Deposition: All organic layers and the metal cathode are deposited in a high-vacuum chamber (typically with a base pressure of < 10⁻⁶ torr).[6][7]

    • The organic materials are placed in crucibles and heated to their sublimation temperatures.[7]

    • The deposition rates and layer thicknesses are monitored in situ using a quartz crystal microbalance.

    • A typical device architecture might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode (e.g., Al).[6]

    • For the emissive layer, the emitter material is co-evaporated with a host material at a specific doping concentration.

  • Encapsulation: Following fabrication, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-cured epoxy resin to prevent degradation from atmospheric moisture and oxygen.

2. Device Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the OLEDs are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.[8] The current density, voltage, and luminance are recorded to determine parameters such as turn-on voltage, current efficiency, and power efficiency.[9]

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured at a constant current density. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.

  • External Quantum Efficiency (EQE) Measurement: The EQE is determined from the luminance, current density, and EL spectrum, often with the use of an integrating sphere to capture all emitted light.[9]

  • Operational Lifetime Measurement: The stability of the device is tested by applying a constant DC current density corresponding to an initial luminance (e.g., 1000 cd/m²) and monitoring the luminance decay over time in an inert atmosphere.[8] The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to drop to 50% or 90% of its initial value, respectively.[10][11]

Visualization of Emission Mechanisms

The following diagram illustrates the different pathways for light emission in fluorescent, phosphorescent, and TADF materials.

G cluster_0 Fluorescence cluster_1 Phosphorescence cluster_2 TADF S0_f S0 S1_f S1 S0_f->S1_f Excitation (25%) T1_f T1 S0_f->T1_f Excitation (75%) S1_f->S0_f Fluorescence T1_f->S0_f Non-radiative decay S0_p S0 S1_p S1 S0_p->S1_p Excitation (25%) T1_p T1 S0_p->T1_p Excitation (75%) S1_p->T1_p ISC T1_p->S0_p Phosphorescence S0_t S0 S1_t S1 S0_t->S1_t Excitation (25%) T1_t T1 S0_t->T1_t Excitation (75%) S1_t->S0_t Prompt Fluorescence S1_t->S0_t Delayed Fluorescence T1_t->S1_t RISC (Thermal)

Caption: Exciton dynamics in different OLED emitter types.

References

Safety Operating Guide

Proper Disposal of 3H-Naphth[1,8-cd]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 3H-Naphth[1,8-cd]isoxazole, a heterocyclic compound, emphasizing safe handling and adherence to regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 209-16-5), a conservative approach to its disposal is imperative. The procedures outlined below are based on general best practices for handling and disposing of novel or uncharacterized heterocyclic compounds.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). Given the unknown specific hazards, a high level of precaution is warranted.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRecommended, especially when handling powders or creating aerosols, to prevent inhalation.

Work Area Preparation:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Have a chemical spill kit available in the immediate vicinity.

Step-by-Step Disposal Protocol

The following protocol provides a structured approach to the disposal of this compound waste.

G cluster_0 Waste Collection and Segregation cluster_1 Waste Container Management cluster_2 Storage and Final Disposal A Collect Waste B Segregate Waste Streams A->B C Use Designated, Labeled Containers B->C D Keep Containers Securely Closed C->D E Store in a Designated Hazardous Waste Area D->E F Arrange for Professional Disposal E->F

Figure 1. A workflow diagram illustrating the key stages of chemical waste disposal.

1. Waste Collection and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure lids are securely fastened when not in use to prevent spills and evaporation.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Incineration at a permitted facility is a common and effective method for the destruction of organic chemical waste.[1]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[1]

In Case of a Spill

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Restrict Access: Prevent entry into the affected area.

  • Consult SDS (if available): If a safety data sheet for a similar compound is available, consult it for specific cleanup instructions.

  • Use Spill Kit: If the spill is small and you are trained to do so, use an appropriate chemical spill kit to contain and absorb the material. Always wear the full recommended PPE during cleanup.

  • Decontaminate: Thoroughly decontaminate the spill area after the material has been removed.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Disclaimer: The information provided here is a general guide. In the absence of a specific Safety Data Sheet for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. Never attempt to dispose of chemical waste through standard drains or in regular trash.

References

Essential Safety and Logistics for Handling 3H-Naphth[1,8-cd]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3H-Naphth[1,8-cd]isoxazole could not be located. The following guidance is based on the known hazards of structurally similar isoxazole and naphthoxazole derivatives and general best practices for handling heterocyclic compounds in a laboratory setting. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before handling.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological profiles of related isoxazole compounds, this compound should be handled with caution. Potential hazards include toxicity if swallowed, skin and eye irritation, and potential for long-term adverse effects on aquatic life. The following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications
Eye and Face Chemical safety goggles or a face shieldMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.
Hand Nitrile glovesStandard laboratory nitrile gloves should be sufficient for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them frequently.
Body Laboratory coatA full-length laboratory coat must be worn and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large quantities.All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or for large-scale operations, a risk assessment should determine the need for a respirator.

Operational and Disposal Plans

A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagrams outline the key steps for both routine laboratory operations and emergency spill procedures, as well as the waste disposal workflow.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Figure 1. Standard experimental workflow for handling this compound.
Spill Response Protocol

In the event of a spill, a clear and immediate response is crucial to mitigate any potential hazards.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS spill->notify ppe Don Appropriate PPE for Cleanup evacuate->ppe notify->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Following EHS Guidelines contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate

Figure 2. Emergency spill response protocol.
Waste Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous.

Table 2: Waste Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and compatible container designated for hazardous solid chemical waste.
Liquid Waste (Organic) Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated Materials Any materials such as gloves, paper towels, or absorbent pads that come into contact with the compound should be disposed of as solid hazardous waste.
Empty Containers "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

The following diagram illustrates the decision-making process for the disposal of waste generated from experiments involving this compound.

disposal_plan rect_node rect_node start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes contaminated_waste Dispose as Solid Hazardous Waste is_contaminated->contaminated_waste Yes end_node Follow Institutional EHS Guidelines for Pickup is_contaminated->end_node No solid_waste->end_node liquid_waste->end_node contaminated_waste->end_node

Figure 3. Waste disposal decision workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.